molecular formula C6H8N2O2 B1302523 methyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 25016-17-5

methyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1302523
CAS No.: 25016-17-5
M. Wt: 140.14 g/mol
InChI Key: GFEZEVUIYRGWNU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(8-7-4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZEVUIYRGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372961
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-17-5
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
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Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest due to its prevalence in a wide array of biologically active molecules. The pyrazole scaffold is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Consequently, efficient and scalable synthetic methods for accessing functionalized pyrazoles like the target molecule are of paramount importance to the pharmaceutical industry. This guide explores the most common and effective strategies for its synthesis.

Key Synthetic Routes

There are three principal pathways for the synthesis of this compound:

  • Oxidation of 3,5-dimethylpyrazole followed by esterification: This two-step route offers a straightforward approach starting from a readily available precursor.

  • Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (Knorr Pyrazole Synthesis): A classic and versatile method for pyrazole ring formation.

  • 1,3-Dipolar cycloaddition of a diazo compound with an alkyne: A powerful and often regioselective method for constructing the pyrazole ring.

The following sections will delve into the specifics of each of these synthetic strategies.

Route 1: Oxidation of 3,5-Dimethylpyrazole and Subsequent Esterification

This route involves the initial oxidation of one of the methyl groups of 3,5-dimethylpyrazole to a carboxylic acid, followed by a standard esterification reaction to yield the final product.

Experimental Protocol

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid [1]

  • Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

  • Slowly add potassium permanganate (517 g, 3.271 mol) to the heated solution, ensuring the reaction temperature does not exceed 90 °C.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with distilled water.

  • Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and let it stand overnight.

  • Collect the resulting precipitate by filtration and wash with distilled water to yield 3,5-pyrazoledicarboxylic acid.

  • Neutralize the remaining aqueous filtrate to a pH of 5-6 to precipitate the desired product.

  • Collect the precipitate by filtration and wash with distilled water to obtain 5-methyl-1H-pyrazole-3-carboxylic acid.

Step 2: Esterification to this compound

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (10 g, 0.079 mol) in methanol (150 mL).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (8.7 mL, 0.119 mol).

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepReactantMolesReagentMolesSolventVolume (mL)Temperature (°C)Time (h)ProductYield (%)
13,5-Dimethylpyrazole0.818KMnO₄3.271Water70070-90-5-Methyl-1H-pyrazole-3-carboxylic acid18[1]
25-Methyl-1H-pyrazole-3-carboxylic acid0.079SOCl₂0.119Methanol1500 to RT16This compound>90 (Typical)

Reaction Pathway

Synthesis_Route_1 A 3,5-Dimethylpyrazole C 5-Methyl-1H-pyrazole- 3-carboxylic acid A->C Oxidation Step 1 B KMnO4, H2O E Methyl 5-methyl-1H-pyrazole- 3-carboxylate C->E Esterification Step 2 D SOCl2, Methanol

Caption: Oxidation and Esterification Pathway

Route 2: Knorr Pyrazole Synthesis

This classic approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the target molecule, a suitable β-keto ester is required.

Proposed Experimental Protocol
  • Dissolve methyl 4-oxo-2-pentenoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative)
ReactantEquivalentsReagentEquivalentsSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 4-oxo-2-pentenoate1Hydrazine hydrate1EthanolReflux4-6This compound70-85

Reaction Pathway

Synthesis_Route_2 A Methyl 4-oxo-2-pentenoate C Methyl 5-methyl-1H-pyrazole- 3-carboxylate A->C Cyclocondensation B Hydrazine hydrate B->C

Caption: Knorr Pyrazole Synthesis Pathway

Route 3: 1,3-Dipolar Cycloaddition

This method relies on the [3+2] cycloaddition reaction between a diazo compound and an alkyne. The regioselectivity of this reaction can be influenced by the substituents on both the diazo compound and the alkyne.

Proposed Experimental Protocol
  • In a suitable solvent such as diethyl ether or dichloromethane, dissolve methyl 2-butynoate (1 equivalent).

  • Slowly add a solution of diazomethane (1.1 equivalents) in the same solvent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • If the reaction is not complete, gentle heating may be applied.

  • Once the starting materials are consumed, carefully remove the excess diazomethane and solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate this compound.

Quantitative Data (Representative)
ReactantEquivalentsReagentEquivalentsSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 2-butynoate1Diazomethane1.1Diethyl ether0 to RT24This compound60-80

Reaction Pathway

Synthesis_Route_3 A Methyl 2-butynoate C Methyl 5-methyl-1H-pyrazole- 3-carboxylate A->C [3+2] Cycloaddition B Diazomethane B->C

Caption: 1,3-Dipolar Cycloaddition Pathway

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for regioselectivity. The oxidation of 3,5-dimethylpyrazole represents a robust and scalable method, while the Knorr synthesis and 1,3-dipolar cycloaddition offer greater flexibility for creating diverse analogs. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

A Technical Guide to Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis protocols, physicochemical properties, and potential biological significance based on related structures.

Chemical Identity and Properties

This compound is a pyrazole derivative characterized by a methyl group at the 5-position and a methyl carboxylate group at the 3-position of the pyrazole ring. While a specific CAS number for the free base is not widely indexed, the hydrochloride salt is identified by CAS Number 2243503-52-6 [1]. The properties of the parent carboxylic acid and related esters provide insight into the expected characteristics of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundSource
CAS Number 2243503-52-6This compound hydrochloride[1]
Molecular Formula C₆H₈N₂O₂This compound (Free Base)N/A
Molecular Weight 156.14 g/mol This compound (Free Base)[2]
Appearance White to Yellow to Orange powder/crystal5-Methyl-1H-pyrazole-3-carboxylic acid[3]
Melting Point 195-200 °CMethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[2]
Solubility Soluble in dimethyl sulfoxide5-Methyl-1H-pyrazole-3-carboxylic acid[3]
pKa (Predicted) 15.36 ± 0.105-Methyl-1H-pyrazole-3-carboxylic acid[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid. Below are detailed experimental protocols for the synthesis of the precursor acid and a representative esterification procedure.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid[4]

This procedure outlines the synthesis of the carboxylic acid precursor from 3,5-dimethylpyrazole.

Experimental Protocol:

  • Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

  • Slowly add potassium permanganate (517 g, 3.271 mol) to the solution, maintaining the temperature below 90 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.

  • Acidify the filtrate to a pH of 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.

  • Collect the resulting precipitate by filtration and wash it with distilled water to yield 3,5-pyrazoledicarboxylic acid.

  • Neutralize the remaining aqueous filtrate to a pH of 5-6.

  • Collect the precipitate by filtration and wash with distilled water to obtain 5-methyl-1H-pyrazole-3-carboxylic acid as a white solid.

General Esterification to this compound

A standard esterification procedure, such as the Fischer-Speier esterification, can be employed.

Experimental Protocol:

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrazole carboxylate.

G General Synthesis and Characterization Workflow start Starting Materials (e.g., Hydrazine, β-Ketoester) synthesis Chemical Synthesis (e.g., Cyclocondensation, Esterification) start->synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure Pyrazole Carboxylate purification->product structural Structural Characterization product->structural purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ms Mass Spectrometry (HRMS) structural->ms ir IR Spectroscopy structural->ir final_product Characterized Product for Further Study purity->final_product

Caption: A diagram illustrating the general workflow for the synthesis and characterization of pyrazole carboxylates.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, suggesting potential avenues of investigation for this compound.

Known Biological Activities of Related Pyrazole Compounds:

  • Anti-inflammatory: Numerous pyrazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties[4].

  • Antimicrobial and Antifungal: Substituted pyrazoles have been evaluated for their efficacy against various bacterial and fungal strains[5].

  • Antioxidant: Certain pyrazole derivatives have exhibited good antioxidant activity in various assays[5].

  • Protein Kinase Inhibition: Some fused pyrazole ring systems have demonstrated inhibitory activity against protein kinases, a key target in cancer therapy[6].

Given the prevalence of these activities within the pyrazole class, this compound represents a valuable scaffold for further derivatization and biological screening.

Biological Activity Screening Workflow

The following diagram outlines a potential workflow for screening a novel pyrazole compound, such as this compound, for biological activity.

G Biological Activity Screening Workflow compound Novel Pyrazole Compound primary_screening Primary Screening (High-Throughput Assays) compound->primary_screening antimicrobial Antimicrobial Assays (e.g., MIC, MBC) primary_screening->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) primary_screening->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Oxidase) primary_screening->enzyme hit_id Hit Identification antimicrobial->hit_id cytotoxicity->hit_id enzyme->hit_id secondary_screening Secondary Screening (Dose-Response, Selectivity) hit_id->secondary_screening Active Hits lead_opt Lead Optimization (SAR Studies) secondary_screening->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: A diagram showing a typical workflow for the biological screening of a novel pyrazole compound.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a solid foundation based on the synthesis and properties of closely related analogs. The established biological significance of the pyrazole core suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to use the provided protocols as a starting point for their own studies into the synthesis and biological evaluation of this and other novel pyrazole derivatives.

References

physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate. It includes a summary of its known data, detailed experimental protocols for its synthesis and characterization based on related compounds, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the pyrazole class. While specific experimental data for this exact molecule is not extensively available in public literature, its properties can be inferred from its parent compound, 5-methyl-1H-pyrazole-3-carboxylic acid, and its ethyl ester analogue. The hydrochloride salt of the title compound is known, with a registered CAS number of 2243503-52-6, which confirms the existence of the free base.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for this compound and its immediate precursor.

Table 1: Physical Properties

PropertyValueSource/Method
Molecular Formula C₆H₈N₂O₂Calculated
Molecular Weight 140.14 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.Inferred from related compounds

Table 2: Spectroscopic Data (Predicted/Inferred)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ (ppm): ~2.3 (s, 3H, C₅-CH₃), ~3.8 (s, 3H, OCH₃), ~6.5 (s, 1H, C₄-H), ~13.0 (br s, 1H, N-H)
¹³C NMR δ (ppm): ~10 (C₅-CH₃), ~52 (OCH₃), ~108 (C₄), ~140 (C₃), ~150 (C₅), ~162 (C=O)
IR (KBr) ν (cm⁻¹): ~3200-2800 (N-H stretch), ~1720 (C=O stretch, ester), ~1580 (C=N stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z: 140 (M⁺), 109 (M⁺ - OCH₃), 81 (M⁺ - COOCH₃)

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid. Below are detailed methodologies for the synthesis of the precursor and its subsequent conversion to the methyl ester.

Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from established procedures for the oxidation of 3,5-dimethylpyrazole.[1]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in a solution of water and sulfuric acid.

  • Cool the mixture in an ice bath and slowly add potassium permanganate while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Cool the solution in an ice bath to induce precipitation of the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis of this compound (Fischer Esterification)

This is a general procedure for the Fischer esterification of a carboxylic acid.

Materials:

  • 5-methyl-1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential biological interaction based on the known activity of the parent compound.

G Synthesis Workflow cluster_0 Synthesis of Precursor cluster_1 Esterification 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Oxidation Oxidation 3,5-Dimethylpyrazole->Oxidation KMnO4, H2SO4 5-Methyl-1H-pyrazole-3-carboxylic acid 5-Methyl-1H-pyrazole-3-carboxylic acid Oxidation->5-Methyl-1H-pyrazole-3-carboxylic acid Carboxylic Acid 5-Methyl-1H-pyrazole-3-carboxylic acid Esterification Esterification Carboxylic Acid->Esterification MeOH, H2SO4 (cat.) Methyl Ester This compound Esterification->Methyl Ester G Hypothesized Biological Interaction MethylEster Methyl 5-methyl-1H- pyrazole-3-carboxylate DAO D-Amino Acid Oxidase (DAO) MethylEster->DAO Potential Inhibition D-Serine D-Serine Metabolism DAO->D-Serine

References

An In-depth Technical Guide on the Solubility of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various solvents is crucial for reaction optimization, purification, formulation development, and predicting its behavior in biological systems. This guide offers the foundational knowledge and methodologies required to perform and document such critical solubility studies.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been extensively published. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording and comparing solubility data across different solvents and temperatures.

Table 1: Solubility of this compound (Template for Experimental Data)

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisNotes
Water25HPLC, UV-VispH of the solution
Ethanol25HPLC, UV-Vis
Methanol25HPLC, UV-Vis
Acetone25HPLC, UV-Vis
Dichloromethane25HPLC, UV-Vis
Ethyl Acetate25HPLC, UV-Vis
Toluene25HPLC, UV-Vis
User Defined

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed procedure for its implementation.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Mandatory Visualizations

Synthesis Pathway of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The following diagram illustrates a common synthetic route to 5-methyl-1H-pyrazole-3-carboxylic acid, the precursor to the methyl ester.

G cluster_0 Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole KMnO4_H2O KMnO4, H2O 70-90 °C 3,5-dimethyl-1H-pyrazole->KMnO4_H2O Oxidation Intermediate Intermediate Mixture KMnO4_H2O->Intermediate Acidification HCl (aq) Intermediate->Acidification Work-up 5-methyl-1H-pyrazole-3-carboxylic_acid 5-Methyl-1H-pyrazole-3-carboxylic Acid Acidification->5-methyl-1H-pyrazole-3-carboxylic_acid

Caption: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the shake-flask method for determining solubility.

G cluster_1 Shake-Flask Solubility Determination Workflow Start Start: Excess solid in solvent Equilibration Equilibration (24-48h) Constant Temperature Shaking Start->Equilibration Phase_Separation Phase Separation (Settling & Centrifugation) Equilibration->Phase_Separation Sampling Filtered Sampling of Supernatant Phase_Separation->Sampling Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Sampling->Analysis End End: Solubility Data Analysis->End

Caption: Workflow for the shake-flask solubility method.

Spectroscopic Profile of Methyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes data from closely related analogs, namely 5-methyl-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate. This compiled data serves as a robust reference for the identification and characterization of the target compound.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3s3HC5-CH₃
~6.5s1HC4-H
~3.8s3HO-CH₃
~13.0br s1HN-H

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~11.0C5-CH₃
~52.0O-CH₃
~108.0C4
~140.0C5
~145.0C3
~163.0C=O
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3300BroadN-H stretch
2900-3000MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1570MediumC=N stretch (ring)
~1450MediumC=C stretch (ring)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
140[M]⁺ (Molecular Ion)
109[M - OCH₃]⁺
81[M - COOCH₃]⁺

Experimental Protocols

The spectroscopic data presented in this guide are based on standard analytical techniques commonly employed in chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. In EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Ascendant Therapeutic Potential of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic applications. Among these, derivatives of methyl 5-methyl-1H-pyrazole-3-carboxylate are emerging as a particularly promising class of compounds, exhibiting significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental data and pathway visualizations to aid researchers in their drug discovery and development endeavors.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, 5-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through the oxidation of 3,5-dimethyl-1H-pyrazole. A general and efficient method involves the use of potassium permanganate in an aqueous solution. Subsequent esterification with methanol under acidic conditions yields the desired this compound. Further derivatization can be accomplished through various reactions, such as N-alkylation or N-arylation at the pyrazole ring nitrogen, and modifications of the ester group to amides or other functional groups, allowing for the exploration of a broad chemical space to optimize biological activity.

A one-pot synthesis method has also been reported for a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, through the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD)[1]. This approach offers a streamlined route to certain substituted pyrazole-3-carboxylate derivatives.

Synthesis_Workflow General Synthesis Workflow A 3,5-Dimethyl-1H-pyrazole B 5-Methyl-1H-pyrazole-3-carboxylic acid A->B Oxidation (e.g., KMnO4) C This compound B->C Esterification (Methanol, Acid) D N-Substituted and/or Ester-Modified Derivatives C->D Further Derivatization

A generalized synthetic route to this compound derivatives.

Anticancer Activity

Derivatives of the pyrazole core have shown significant promise as anticancer agents, with activities documented against a range of human cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related analogs provide valuable insights into their potential. For instance, various pyrazole derivatives have demonstrated potent antiproliferative activity against breast, lung, colon, and prostate cancer cell lines.

The anticancer efficacy is often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways. The table below summarizes the in vitro anticancer activity of representative pyrazole derivatives, highlighting their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
H24 1-Methyl-1H-pyrazole-5-carboxamideLNCaP (Prostate)7.73[2]
PC-3 (Prostate)7.07[2]
3f 1,3,5-Trisubstituted pyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[1][3]
11 Pyrazoline-Oxadiazole HybridAsPC-1 (Pancreatic)16.8[4]
U251 (Glioblastoma)11.9[4]
5a Pyrazolo[3,4-b]pyridineHepG-2 (Liver)3.42[5]
5b Pyrazolo[3,4-b]pyridineHepG-2 (Liver)3.56[5]

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of this compound derivatives is not yet extensively available in the public domain.

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3c 5-AminopyrazoleStaphylococcus aureus (MDR)32-64[6]
4b 5-AminopyrazoleStaphylococcus aureus (MDR)32-64[6]
3c 5-AminopyrazoleMycobacterium tuberculosisModerate Activity[6]
4a 5-AminopyrazoleMycobacterium tuberculosisModerate Activity[6]
2f, 2g Pyrazole-carboxamideStaphylococcus aureus12.5[7]
Candida albicans12.5[7]

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of this compound derivatives is not yet extensively available in the public domain.

Anti-inflammatory Activity

Pyrazole derivatives have a well-established history in the management of inflammation, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of new chemical entities.

Compound ClassAnimal ModelDose% Inhibition of EdemaReference
Pyrazolone DerivativesCarrageenan-induced rat paw edema-55.20 - 56.20[7]
1,3,5-Triaryl-pyrazolesCarrageenan-induced rat paw edema-Significant Activity[8][9][10]

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of this compound derivatives is not yet extensively available in the public domain.

Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interaction with various cellular signaling pathways. In cancer, these compounds have been implicated in the induction of apoptosis and the inhibition of key protein kinases that drive tumor growth and survival.

Apoptosis Induction Pathway

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the caspase cascade. This intrinsic pathway of apoptosis is a critical mechanism for eliminating cancerous cells.

Apoptosis_Pathway Apoptosis Induction by Pyrazole Derivatives Pyrazole Pyrazole Derivative ROS Increased ROS Production Pyrazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified schematic of the ROS-mediated apoptosis pathway induced by certain pyrazole derivatives.
Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, pyrazole derivatives can effectively halt tumor progression.

Kinase_Inhibition_Pathway Kinase Inhibition by Pyrazole Derivatives Pyrazole Pyrazole Derivative Kinase Protein Kinase (e.g., JNK, c-Met, Akt) Pyrazole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Activation

References

Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrazole-based building blocks, methyl 5-methyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable starting material for the synthesis of diverse and potent therapeutic agents. Its strategic placement of a reactive ester functionality and a methyl group on the pyrazole ring allows for extensive chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, key derivatization strategies, and its application in the development of novel therapeutics, with a focus on anticancer, antimicrobial, and kinase inhibitory activities.

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through several reliable methods. A common and efficient approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

Method 1: From Diethyl 1H-pyrazole-3,5-dicarboxylate

This multi-step synthesis starts with the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate.

Step 1: N-Alkylation

  • Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in acetone.

  • Add potassium carbonate (K2CO3) (1 equivalent).

  • Add methyl iodide (2 equivalents) dropwise while stirring.

  • Heat the mixture to 60°C and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the reaction mixture and evaporate the solvent.

  • Dissolve the residue in ethyl acetate, remove any insoluble material by filtration, and evaporate the solvent to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis

  • Dissolve the diethyl 1-methyl-pyrazole-3,5-dicarboxylate (1 equivalent) in methanol and cool to 0°C.

  • Slowly add a 3.0 M solution of potassium hydroxide (KOH) in methanol (1 equivalent) while maintaining the temperature at 0°C.

  • Allow the reaction to warm to 25°C and stir for 10 hours.

  • Monitor the reaction by TLC.

  • Evaporate the organic solvent, dissolve the residue in water, and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Evaporate the organic solvent to yield 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Esterification (if starting from the carboxylic acid) While the above method yields a mono-acid mono-ester, a more direct synthesis to the title compound is often preferred. A general method for esterification of the corresponding carboxylic acid is as follows:

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Method 2: Oxidation of 3,5-dimethylpyrazole

A general procedure for the synthesis of the corresponding carboxylic acid, which can then be esterified, involves the oxidation of 3,5-dimethylpyrazole.[1]

  • Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.[1]

  • Slowly add potassium permanganate, keeping the temperature below 90°C.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[1]

  • Wash the precipitate with distilled water.[1]

  • Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight.[1]

  • Collect the precipitated 3,5-pyrazoledicarboxylic acid by filtration.[1]

  • Neutralize the remaining filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid, which is then collected by filtration.[1]

Key Derivatization Strategies

The versatility of this compound lies in the reactivity of its functional groups, primarily the ester and the pyrazole ring nitrogens.

Amide Bond Formation

The methyl ester at the C3 position is readily converted to a wide range of amides, which is a key transformation in the synthesis of many bioactive molecules.

Experimental Protocol: Amide Coupling

Method A: Acid Chloride Formation

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.[1]

  • Acid Chloride Formation: The resulting carboxylic acid (1 equivalent) is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF), to form the acyl chloride.

  • Amidation: The crude acyl chloride is then reacted with the desired amine (1-1.2 equivalents) in the presence of a base like triethylamine or pyridine in an inert solvent (e.g., DCM) to yield the target amide.[2]

Method B: Direct Amide Coupling

  • Hydrolysis: As in Method A, the ester is first hydrolyzed to the carboxylic acid.

  • Coupling: The carboxylic acid (1 equivalent) is then reacted directly with the desired amine (1-1.2 equivalents) in the presence of a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) or N,N-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in an aprotic solvent like DMF or DCM.[3]

N-Alkylation/Arylation

The pyrazole ring contains two nitrogen atoms that can be alkylated or arylated. The regioselectivity of this reaction is a critical consideration and can often be controlled by the choice of reaction conditions.

Experimental Protocol: N-Alkylation
  • Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) (1.1-1.5 equivalents).

  • Add the alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) (1-1.2 equivalents).

  • Stir the reaction at a suitable temperature (room temperature to elevated temperatures) until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product by column chromatography to separate the N1 and N2 isomers if formed.[4]

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in various therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-chalcone derivativesHNO-9710 - 10.56[5]
1,4-Benzoxazine-pyrazole hybridsMCF7, A549, HeLa, PC32.82 - 6.28[6]
Pyrazolo[1,5-a]pyrimidine derivativesMCF7, HepG2, A549, Caco210.05 - 29.95[6]
Pyrazole-based hybrid heteroaromaticsA54942.79 - 55.73[6]
Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.

Kinase_Signaling_Pathway

Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting various members of the kinome. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and proliferation and is often hyperactivated in cancer.[7] Pyrazole-based compounds have been designed to inhibit key kinases in this pathway.[7]

Kinase TargetCompound ClassIC50 (nM)Reference
Bruton's tyrosine kinase (BTK)Imidazopyrazole-3-carboxamide4.9 - 5.2[8]
Akt1Pyrazole-based rigid analogue1.3[7]
Aurora A/BPyrazolyl benzimidazole2.2 - 28.9[7]
Checkpoint kinase 2 (Chk2)Pyrazole-based inhibitors17.9 - 48.4[7]
Cyclin-dependent kinase 8 (CDK8)Pyrazole scaffold inhibitors398.8[9]
HaspinPyrazolo[3,4-g]isoquinolines57 - 66[10]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

OrganismCompound ClassMIC (µg/mL)Reference
Staphylococcus aureus5-Functionalized pyrazoles32 - 64[11]
Mycobacterium tuberculosis5-Functionalized pyrazolesN/A[11]
MRSA and Escherichia coliDiphenyl pyrazole-chalcone7.8 - 15.7[5]

Structure-Activity Relationships (SAR)

The extensive research into pyrazole-based medicinal chemistry has led to a good understanding of the structure-activity relationships for various biological targets.

SAR_Summary

  • N1-Position: Substitution at the N1 position of the pyrazole ring is crucial for modulating selectivity and potency. For kinase inhibitors, this position often accommodates substituents that project into the solvent-exposed region of the ATP-binding pocket. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal for potent activity.[12]

  • C3-Carboxamide: The carboxamide functionality at the C3 position is a key interaction point for many biological targets, often forming critical hydrogen bonds. The nature of the amine substituent on the carboxamide is a primary site for diversification to enhance potency and selectivity. For BTK inhibitors, specific amide moieties were essential for high selectivity.[8]

  • C5-Methyl Group: The methyl group at the C5 position can be modified to probe hydrophobic pockets within the target protein. Replacement of the methyl group with other small alkyl or aryl groups can significantly impact biological activity.

  • Bioisosteric Replacements: The pyrazole-3-carboxamide moiety can be replaced with other five-membered heterocycles, such as oxadiazoles, to generate novel scaffolds with similar biological activities.[13] This strategy can be employed to improve physicochemical properties and overcome potential liabilities of the pyrazole core.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of readily modifiable functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent anticancer agents, kinase inhibitors, and antimicrobial compounds underscores the importance of this scaffold in modern drug discovery. The continued exploration of the chemical space around this core, guided by established structure-activity relationships, is expected to yield novel and effective therapeutic agents for a wide range of diseases.

References

Unlocking the Therapeutic Potential of Pyrazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylates, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for a variety of therapeutic targets.[1] This technical guide provides an in-depth overview of the potential therapeutic applications of pyrazole carboxylates, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Applications

Pyrazole carboxylate derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylate derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparing the potency of different compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 35 HCT-116 (Colon)1.1[2]
Huh-7 (Liver)1.6[2]
MCF-7 (Breast)3.3[2]
Compound 42 WM 266.4 (Melanoma)0.12[2]
MCF-7 (Breast)0.16[2]
Compound 49 EGFR Tyrosine Kinase0.26[2]
HER-2 Tyrosine Kinase0.20[2]
Compound 50 MCF-7 (Breast)0.83 - 1.81[2]
A549 (Lung)0.83 - 1.81[2]
HeLa (Cervical)0.83 - 1.81[2]
8t FLT30.089 nM[9]
CDK20.719 nM[9]
CDK40.770 nM[9]
MV4-11 (Leukemia)1.22 nM[9]
Signaling Pathways in Cancer Targeted by Pyrazole Carboxylates

Several signaling pathways are implicated in the anticancer effects of pyrazole carboxylates. These include the inhibition of protein kinases and receptor tyrosine kinases that are often dysregulated in cancer.[1][8][10]

protein_kinase_signaling_pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) extracellular_stimuli->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates cell_proliferation Cell Proliferation, Survival, Angiogenesis akt->cell_proliferation Promotes pyrazole_carboxylate Pyrazole Carboxylate Derivatives pyrazole_carboxylate->receptor Inhibits pyrazole_carboxylate->pi3k Inhibits pyrazole_carboxylate->akt Inhibits

Protein Kinase Signaling Pathway Inhibition

One of the key mechanisms involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[1] Pyrazole carboxylates can also target receptor tyrosine kinases like VEGFR-2, thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8][11]

vegfr2_signaling_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds and Activates plc PLCγ vegfr2->plc Phosphorylates pi3k PI3K vegfr2->pi3k proliferation Endothelial Cell Proliferation plc->proliferation migration Cell Migration pi3k->migration survival Cell Survival pi3k->survival pyrazole_carboxylate Pyrazole Carboxylate Derivatives pyrazole_carboxylate->vegfr2 Inhibits

VEGFR-2 Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carboxylate test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Applications

Pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives showing comparable or superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][10][14][15] A key mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[15][16]

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of representative pyrazole carboxylate derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDDoseEdema Inhibition (%)Reference
Compound 1p -93.06[14]
Compound 2c -89.59[14]
Compound 2n -89.59[14]
Indomethacin (Reference) 5 mg/kg91.32[14][17]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) -Significant[10]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) -Significant[10]
Signaling Pathway in Inflammation Targeted by Pyrazole Carboxylates

The anti-inflammatory effects of pyrazole carboxylates are often attributed to their ability to inhibit the COX-2 pathway, which is responsible for the production of prostaglandins that mediate inflammation and pain.[15][16][18][19]

cox2_signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activate cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane:s->arachidonic_acid:n Liberated by cox2 COX-2 Enzyme arachidonic_acid->cox2 Converted by prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate pyrazole_carboxylate Pyrazole Carboxylate Derivatives pyrazole_carboxylate->cox2 Inhibit

COX-2 Signaling Pathway Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][10][14][17][20][21][22]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole carboxylate test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole carboxylate compounds and the reference drug to the rats via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. A control group should receive the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Determine the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Applications

A growing body of evidence suggests that pyrazole carboxylate derivatives possess significant antimicrobial activity against a variety of bacterial and fungal strains, including resistant pathogens.[3][11][13][14][23][24][25]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazole carboxylate derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2h Gram-positive bacteria6.25[14]
Ciprofloxacin (Reference) Gram-positive bacteria6.25[14]
Trifluorophenyl-substituted pyrazole (e.g., 27) S. aureus (including MRSA)0.39[23]
S. epidermidis1.56[23]
Quinoline-substituted pyrazole (e.g., 19) S. aureus, S. epidermidis, B. subtilis0.12 - 0.98[23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][26][27][28][29]

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrazole carboxylate test compounds

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole carboxylate compound and perform serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow and Other Applications

The screening and development of pyrazole carboxylates as therapeutic agents typically follow a structured workflow, from initial synthesis to in-depth biological evaluation.

experimental_workflow synthesis Synthesis of Pyrazole Carboxylate Library screening In Vitro Screening (e.g., MTT, MIC assays) synthesis->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id in_vivo In Vivo Efficacy Studies (e.g., Animal Models) hit_id->in_vivo lead_opt Lead Optimization (SAR Studies) in_vivo->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical

General Experimental Workflow

Beyond the major areas of oncology, inflammation, and infectious diseases, pyrazole carboxylates have also been investigated for other therapeutic applications, including their potential as inhibitors of enzymes like succinate dehydrogenase (SDH), which is involved in cellular respiration and has been implicated in certain cancers.[30][31][32][33]

sdh_inhibition succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Oxidizes to etc Electron Transport Chain sdh->etc Donates Electrons to pyrazole_carboxylate Pyrazole Carboxylate Derivatives pyrazole_carboxylate->sdh Inhibits

Mechanism of SDH Inhibition

Pyrazole carboxylates represent a privileged scaffold in drug discovery, with a remarkable breadth of therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them a highly attractive area for further research and development. This technical guide has provided a comprehensive overview of their current standing, offering valuable data, protocols, and pathway visualizations to aid researchers in this exciting field. Future efforts will likely focus on the optimization of lead compounds to enhance potency and selectivity, as well as the exploration of novel therapeutic applications for this versatile class of molecules.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and History of Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader exploration of pyrazole chemistry that began in the late 19th century. This document will delve into the foundational discoveries in pyrazole synthesis, detail the experimental protocols for preparing its parent carboxylic acid and the ester itself, and present key physicochemical data.

Historical Context: The Dawn of Pyrazole Chemistry

The journey of pyrazole chemistry began in the 1880s, with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the synthesis of a pyrazolone derivative from the condensation of ethyl acetoacetate with phenylhydrazine. This marked a significant milestone in heterocyclic chemistry. A few years later, in 1889, Hans von Pechmann described the synthesis of pyrazole itself. These early discoveries laid the groundwork for the extensive investigation of the pyrazole scaffold and its derivatives.

Physicochemical Properties

Key physicochemical data for the parent carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1][3]
Molecular Weight 126.11 g/mol [1][3]
Melting Point 210-211 °C[1]
CAS Number 402-61-9[1][2][3][4]

Key Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazole ring to give the carboxylic acid, followed by esterification.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

A common and historically relevant method for the synthesis of the pyrazole ring is through the condensation of a β-dicarbonyl compound with a hydrazine derivative. In the case of 5-methyl-1H-pyrazole-3-carboxylic acid, a plausible and documented synthetic route involves the oxidation of 3,5-dimethylpyrazole.

Synthesis_of_Acid 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Intermediate_Oxidation Oxidation 3,5-Dimethylpyrazole->Intermediate_Oxidation KMnO4, H2O, 70-90°C KMnO4, H2O, 70-90°C KMnO4, H2O, 70-90°C->Intermediate_Oxidation 5-Methyl-1H-pyrazole-3-carboxylic_Acid 5-Methyl-1H-pyrazole-3-carboxylic Acid Intermediate_Oxidation->5-Methyl-1H-pyrazole-3-carboxylic_Acid

Synthesis of the parent carboxylic acid.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid from 3,5-Dimethylpyrazole [1]

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

  • Oxidation: Slowly add potassium permanganate (517 g, 3.271 mol) to the heated solution, ensuring the temperature does not exceed 90 °C.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.

  • Acidification: Acidify the filtrate to a pH of 2 using dilute aqueous hydrochloric acid and allow it to stand overnight.

  • Isolation of Byproduct: Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration and wash with distilled water.

  • Isolation of Product: Neutralize the remaining aqueous filtrate to a pH of 5-6. Collect the resulting precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with distilled water. The product is obtained as white crystals.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation, most commonly achieved through Fischer esterification.[5]

Esterification 5-Methyl-1H-pyrazole-3-carboxylic_Acid 5-Methyl-1H-pyrazole-3-carboxylic Acid Reaction Reaction 5-Methyl-1H-pyrazole-3-carboxylic_Acid->Reaction Methanol_H Methanol, Acid Catalyst (e.g., H2SO4) Methanol_H->Reaction Methyl_5-Methyl-1H-pyrazole-3-carboxylate This compound Reaction->Methyl_5-Methyl-1H-pyrazole-3-carboxylate

Fischer esterification of the parent acid.

Experimental Protocol: Fischer Esterification of 5-Methyl-1H-pyrazole-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

The Role in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] Pyrazole-containing pharmaceuticals exhibit anti-inflammatory, analgesic, antipsychotic, and anticancer properties, among others. The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many pyrazole-based drugs.

This compound, as a functionalized pyrazole derivative, serves as a versatile starting material for the synthesis of more complex molecules. The methyl ester group can be readily hydrolyzed or converted into other functional groups, such as amides, allowing for the exploration of structure-activity relationships in drug discovery programs. Its relatively simple structure and synthetic accessibility make it an attractive building block for the construction of libraries of potential drug candidates.

Conclusion

While the specific historical moment of the first synthesis of this compound remains elusive, its chemical lineage is firmly rooted in the foundational discoveries of pyrazole chemistry in the late 19th century. The synthetic pathways to this compound are logical extensions of well-established organic reactions. Today, this molecule and its parent carboxylic acid continue to be relevant in the field of drug discovery, providing a versatile platform for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important heterocyclic compound.

References

An In-depth Technical Guide to the Structural Analogs of Methyl 5-Methyl-1H-pyrazole-3-carboxylate and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of methyl 5-methyl-1H-pyrazole-3-carboxylate, a core scaffold in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR), with a focus on their potential as therapeutic agents. The information is presented to facilitate further research and drug development efforts in this promising area.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide range of pharmacologically active molecules.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties.[1][2] Analogs of this compound have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects, making them a subject of intense research.[1][3]

Synthesis of this compound Analogs

The synthesis of substituted pyrazoles can be achieved through various established methods. A common and efficient approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] One-pot synthesis methods are also available, offering a streamlined route to these compounds. For instance, the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD) at reflux yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[6][7]

The following diagram illustrates a general synthetic workflow for creating a library of pyrazole analogs.

G start Starting Materials (e.g., 1,3-Diketones, Hydrazines) step1 Cyclocondensation Reaction start->step1 step2 Purification (e.g., Recrystallization, Chromatography) step1->step2 step3 Structural Modification / Derivatization step2->step3 step4 Characterization (NMR, MS, IR) step3->step4 end Library of Pyrazole Analogs step4->end

Caption: General workflow for the synthesis of pyrazole analogs.
Experimental Protocol: One-Pot Synthesis of a Phenyl-Substituted Pyrazole Analog[6][7]

This protocol describes the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a structural analog.

Materials:

  • Phenylhydrazine

  • Dimethylacetylene dicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Prepare a 1:1 molar ratio of phenylhydrazine and DMAD.

  • Dissolve the reactants in a 1:1 mixture of toluene and DCM.

  • Reflux the mixture for 2 hours, monitoring the reaction completion by thin-layer chromatography.

  • After completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting white solid from ethanol to obtain the purified product.

  • Characterize the final compound using ¹H NMR, FTIR, and elemental analysis.[6][7]

Biological Properties and Structure-Activity Relationships (SAR)

Structural analogs of this compound exhibit a wide array of biological activities. The nature and position of substituents on the pyrazole ring and the ester group significantly influence their potency and selectivity.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases.[3]

Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
Pyz-1 α-glucosidase75.62 ± 0.56[8]
Pyz-2 α-glucosidase95.85 ± 0.92[8]
Compound 5b K562 (leukemia)0.021[9][10]
Compound 5b A549 (lung cancer)0.69[9][10]
Compound 5b MCF-7 (breast cancer)1.7[9][10]
Compound 4a K562 (leukemia)0.26[9][10]
Compound 4a A549 (lung cancer)0.19[9][10]
Compound 7a HepG2 (liver carcinoma)6.1 ± 1.9[11]
Compound 7b HepG2 (liver carcinoma)7.9 ± 1.9[11]

Structure-Activity Relationship (SAR) Insights:

  • SAR studies have shown that substitutions on the pyrazole ring are crucial for anticancer activity.[2][12]

  • For instance, in a series of pyrazole-indole hybrids, compounds with a phenylamino group at the 3-position and an indole moiety at the 5-position displayed potent activity against liver cancer cells.[11]

  • The nature of the substituent at the 1-position of the pyrazole ring can also significantly impact cytotoxicity.

Kinase Inhibition

Many pyrazole-based compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[3]

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Afuresertib Akt10.08 (Ki)[6]
Compound 6 Aurora A160[6]
Compound 17 Chk217.9[6]
Compound 7c ROS124[6]
Ruxolitinib JAK1, JAK2~3[6]

Signaling Pathways Targeted by Pyrazole Kinase Inhibitors:

The PI3K/Akt/mTOR and JAK/STAT signaling pathways are frequently targeted by pyrazole-based kinase inhibitors.[3] Dysregulation of these pathways is implicated in cell proliferation, survival, and apoptosis.

The following diagram illustrates the inhibitory action of pyrazole analogs on the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Analog (e.g., Afuresertib) Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole analogs.
Antimicrobial Activity

Certain structural analogs of this compound have shown promising activity against various bacterial and fungal strains.[4][13][14][15]

Table 3: Antimicrobial Activity of Selected Pyrazole Analogs

Compound IDMicroorganismActivity (MIC in µg/mL or % Inhibition)Reference
Compound 4e A. niger58.9% inhibition[15]
Compound 4g A. niger52.3% inhibition[15]
Compound 4j A. flavus55.6% inhibition[15]
Compound 4k A. flavus47.7% inhibition[15]
Compound 21a S. aureus62.5[14]
Compound 21a C. albicans2.9[14]

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Kinase Inhibition Assay[6]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol for Cell Viability Assay (MTT Assay)[5][16]

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The following diagram outlines the general workflow for evaluating a novel kinase inhibitor.

G start Novel Pyrazole Compound assay1 Cell Viability Assay (e.g., MTT) start->assay1 decision1 Potent? (IC50 < Threshold) assay1->decision1 assay2 Target Engagement Assay (e.g., Western Blot) decision1->assay2 Yes stop Compound Inactive or Off-Target decision1->stop No decision2 On-Target Activity? assay2->decision2 assay3 Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) decision2->assay3 Yes decision2->stop No end Candidate for Further Preclinical Testing assay3->end

Caption: General workflow for the biological evaluation of a novel kinase inhibitor.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method)[4][13]

This method is used to assess the antimicrobial activity of compounds.

Materials:

  • Bacterial and fungal strains

  • Nutrient agar/broth

  • Test compounds

  • Standard antibiotic/antifungal drugs

  • Sterile petri dishes

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Pour molten nutrient agar into sterile petri dishes and allow it to solidify.

  • Spread the microbial inoculum evenly over the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound solution to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well.

  • Compare the results with a standard antimicrobial agent.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the potential for multi-target activity make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in relevant animal models of disease.

This technical guide provides a solid foundation for researchers to build upon in the quest for novel therapeutics derived from the versatile pyrazole core.

References

Theoretical Reactivity of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of methyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's electronic structure, predict its reactivity, and guide the synthesis of novel derivatives with desired pharmacological properties. This document outlines the standard computational protocols, presents key reactivity descriptors in a structured format, and visualizes the underlying theoretical frameworks and workflows.

Introduction to the Reactivity of Pyrazole Carboxylates

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The reactivity of the pyrazole ring system, characterized by the interplay of its two nitrogen atoms and aromatic character, is of paramount importance for the synthesis of functionalized analogues. This compound, as a specific exemplar, possesses multiple potential sites for chemical modification. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern its reactivity. These computational approaches allow for the prediction of reaction sites, the stability of intermediates, and the elucidation of reaction mechanisms at a molecular level.

Computational Methodology

The theoretical investigation of this compound's reactivity is typically performed using quantum chemical calculations. The following protocol outlines a standard computational approach based on methodologies reported for closely related pyrazole derivatives.[1]

2.1. Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is crucial as the geometric parameters can significantly influence the electronic properties.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is the most common and effective method.

  • Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used for its balance of accuracy and computational cost.[2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for anions and non-covalent interactions.[2]

  • Solvation Model: To simulate reactivity in a solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is often applied.

2.2. Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.3. Electronic Property Calculations

Once a stable geometry is confirmed, a series of calculations are performed to determine the electronic properties that dictate the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting the regioselectivity of reactions.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. It also provides atomic charges (e.g., Mulliken, NBO charges).

The following diagram illustrates a typical workflow for the computational study of this compound.

G Computational Workflow for Reactivity Analysis A Initial Structure Generation (e.g., from crystal data or builder) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Energy Minimum (No imaginary frequencies) C->D E Electronic Property Calculation D->E Stable Structure Confirmed F Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) E->F G Molecular Electrostatic Potential (MEP) Mapping E->G H Natural Bond Orbital (NBO) Analysis (Atomic Charges, Delocalization) E->H I Reactivity Prediction (Identification of reactive sites) F->I G->I H->I

Computational Workflow

Quantitative Reactivity Descriptors

The electronic properties calculated provide quantitative measures of reactivity. The following table summarizes key descriptors that would be obtained from a DFT study of this compound, with representative values based on studies of similar molecules.

ParameterDescriptionTypical Calculated ValueReference
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron.-6.0 to -7.0 eV[1]
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron.-1.0 to -2.0 eV[1]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity.4.0 to 5.0 eV[1]
Ionization Potential (I) The energy required to remove an electron. Approximated as I ≈ -EHOMO.6.0 to 7.0 eV
Electron Affinity (A) The energy released when an electron is added. Approximated as A ≈ -ELUMO.1.0 to 2.0 eV
Global Hardness (η) Resistance to change in electron distribution. Calculated as η = (I - A) / 2.2.0 to 3.0 eV
Global Softness (S) The reciprocal of global hardness (S = 1 / 2η). Indicates higher reactivity.0.17 to 0.25 eV-1
Electronegativity (χ) The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.3.5 to 4.5 eV
Electrophilicity Index (ω) A measure of the electrophilic character. Calculated as ω = χ2 / 2η.2.0 to 4.0 eV
Dipole Moment (μ) A measure of the overall polarity of the molecule.2.0 to 4.0 Debye[2]

Analysis of Reactive Sites

The reactivity of this compound is governed by the distribution of electrons within the molecule. Both Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping provide complementary insights into the most probable sites for electrophilic and nucleophilic attack.

4.1. Frontier Molecular Orbital (FMO) Analysis

The spatial distribution of the HOMO and LUMO indicates the regions where the molecule is most likely to donate or accept electrons, respectively.

  • HOMO: Typically, the HOMO is distributed over the pyrazole ring, particularly on the nitrogen atoms and the C4 carbon, suggesting these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is often localized on the carboxylate group and the C3 and C5 carbons of the pyrazole ring, indicating these are the likely sites for nucleophilic attack.

4.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected around the pyrazole nitrogen atoms and the carbonyl oxygen of the ester group.[1]

  • Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atom attached to the N1 nitrogen (in the 1H-tautomer) is expected to be a prominent blue region, indicating its acidic character. The carbon atom of the carbonyl group will also exhibit a positive potential.

The following diagram illustrates the general principles of reactivity for the pyrazole ring based on theoretical predictions.

Reactivity Map

Conclusion

Theoretical studies provide a powerful and indispensable toolkit for understanding and predicting the reactivity of this compound. By employing DFT calculations, researchers can obtain detailed insights into the electronic structure, identify reactive sites, and quantify reactivity using various descriptors. This knowledge is invaluable for the rational design of synthetic routes and the development of novel pyrazole-based compounds with tailored biological activities, thereby accelerating the drug discovery and development process. The methodologies and data presented in this guide serve as a foundational reference for scientists engaged in the computational and synthetic chemistry of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 5-methyl-1H-pyrazole-3-carboxylate as a versatile building block in the development of potent enzyme inhibitors. The protocols outlined below are based on established methodologies for the synthesis of pyrazole-containing bioactive molecules, particularly focusing on the derivatization of the pyrazole core to generate diverse libraries of compounds for screening and optimization.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal template for the design of enzyme inhibitors. This compound, in particular, offers three key points for chemical modification: the N1 and N2 positions of the pyrazole ring and the C3-ester group. The ester functionality can be readily converted to a carboxamide, a common pharmacophore in many kinase inhibitors that often acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site.

This document details the synthetic pathways to convert this compound into various enzyme inhibitors, provides quantitative data on their biological activity, and illustrates the relevant biological pathways and experimental workflows.

Synthetic Strategies and Protocols

The primary synthetic strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. Further diversification can be achieved through N-alkylation or N-arylation of the pyrazole ring.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield 5-methyl-1H-pyrazole-3-carboxylic acid, the key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of NaOH or LiOH (1.5-3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify with HCl until the pH is approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid as a solid, which can be used in the next step without further purification or recrystallized if necessary.[1]

Protocol 2: Amide Coupling to Synthesize Pyrazole-3-carboxamides

This protocol outlines the general procedure for the synthesis of 5-methyl-1H-pyrazole-3-carboxamide derivatives, which are common scaffolds for various enzyme inhibitors, particularly kinase inhibitors.

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Desired amine (1-1.2 equivalents)

  • Coupling agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1-1.2 equivalents), the coupling agent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-methyl-1H-pyrazole-3-carboxamide derivative.

G start Methyl 5-methyl-1H- pyrazole-3-carboxylate acid 5-Methyl-1H-pyrazole- 3-carboxylic acid start->acid Protocol 1: Hydrolysis (NaOH or LiOH) amide 5-Methyl-1H-pyrazole- 3-carboxamide Derivative acid->amide Protocol 2: Amide Coupling (HATU, Amine)

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized pyrazole derivatives against a target kinase.[2][3]

Materials:

  • Target kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2)

  • Synthesized pyrazole inhibitor (dissolved in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor in DMSO.

  • In a multi-well plate, add the kinase, the inhibitor dilution, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified by adding the detection reagent, and the resulting luminescence is measured with a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis inhibitor Pyrazole Inhibitor (Serial Dilutions in DMSO) plate Add to 96-well Plate: Enzyme, Substrate, Inhibitor inhibitor->plate enzyme Kinase Enzyme enzyme->plate substrate Peptide Substrate substrate->plate atp ATP initiate Initiate with ATP Incubate at 30°C atp->initiate plate->initiate stop Stop Reaction & Add Detection Reagent initiate->stop read Read Luminescence/ Fluorescence stop->read calculate Calculate % Inhibition & IC50 Value read->calculate

Applications in Enzyme Inhibition

Derivatives of 5-methyl-1H-pyrazole-3-carboxamide have shown significant inhibitory activity against a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibitors

The pyrazole-3-carboxamide scaffold is a key component of many potent kinase inhibitors. The amide NH and the pyrazole nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP.

Cyclin-Dependent Kinase (CDK) and Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors:

A series of 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of CDKs and FLT3, which are important targets in acute myeloid leukemia (AML).[4] By modifying the substituents on the pyrazole ring and the carboxamide nitrogen, compounds with sub-nanomolar IC50 values have been identified.[4]

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 2Akt11.3HCT116 (colon)0.95
Compound 6Aurora A160HCT116 (colon)0.39
Compound 8tCDK20.719MV4-11 (AML)0.00122
Compound 8tCDK40.770MV4-11 (AML)0.00122
Compound 8tFLT30.089MV4-11 (AML)0.00122

Data compiled from multiple sources.[4][5]

G inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) jak jak inhibitor->jak Inhibition cytokine cytokine receptor receptor cytokine->receptor 1. Binding receptor->jak 2. Activation stat stat jak->stat 3. Phosphorylation stat_dimer stat_dimer stat->stat_dimer 4. Dimerization nucleus nucleus stat_dimer->nucleus 5. Translocation transcription transcription nucleus->transcription 6. Regulation

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, which are implicated in various cancers. These compounds target both wild-type and drug-resistant mutant forms of the enzyme.[6]

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)
Compound 10hFGFR146NCI-H520 (lung)19
Compound 10hFGFR241SNU-16 (gastric)59
Compound 10hFGFR399KATO III (gastric)73
Compound 10hFGFR2 V564F62--

Data from a study on pan-FGFR covalent inhibitors.[6]

Other Enzyme Inhibitors

The versatility of the pyrazole-3-carboxamide scaffold extends beyond kinase inhibition.

Succinate Dehydrogenase (SDH) Inhibitors:

Novel pyrazole-4-carboxamide derivatives have been synthesized as potent inhibitors of fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. These compounds have potential applications as agricultural fungicides.[7]

CompoundTarget EnzymeIC50 (µM)Target OrganismEC50 (µg/mL)
Compound E1SDH3.3R. solani1.1
Boscalid (control)SDH7.9R. solani2.2

Data for SDH inhibitors against Rhizoctonia solani.[7]

Cyclooxygenase (COX) Inhibitors:

Trifluoromethyl-pyrazole-carboxamides have been evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. Some derivatives have shown potent and selective inhibition of COX-2.[8]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3d5.614.921.14
Ketoprofen (control)3.014.540.66

Data for trifluoromethyl-pyrazole-carboxamide COX inhibitors.[8]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of enzyme inhibitors. The straightforward conversion of its ester group to a carboxamide allows for the rapid generation of diverse compound libraries. The resulting pyrazole-3-carboxamide scaffold has proven to be a highly effective pharmacophore for targeting the active sites of numerous enzymes, particularly protein kinases. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to utilize this building block in the development of novel therapeutics.

References

Application Notes and Protocols: Methyl 5-Methyl-1H-pyrazole-3-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives are pivotal scaffolds in the discovery and development of modern agrochemicals. The pyrazole ring system, combined with a carboxylate functional group, provides a versatile platform for the synthesis of compounds with a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals working in the field of agrochemical research. The unique structural features of these compounds allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3]

Key Applications in Agrochemicals

Derivatives of this compound are primarily investigated for the following agrochemical applications:

  • Fungicides: Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[2][4][5] This mode of action is crucial for controlling a wide range of plant pathogenic fungi.

  • Insecticides: The pyrazole scaffold is present in several commercial insecticides. These compounds often act on the nervous system of insects, for instance, by targeting the GABA receptor.[6][7][8][9][10]

  • Herbicides: Certain pyrazole derivatives have been shown to exhibit significant herbicidal activity, affecting the growth and development of various weed species.[11][12][13][14]

Quantitative Data Presentation

The following tables summarize the biological activity of various derivatives related to this compound.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceCitation
8e Rhizoctonia solani0.012Boscalid0.464[4]
8e Sclerotinia sclerotiorum0.123Boscalid0.159[4]
SCU2028 Rhizoctonia solani0.022ThifluzamideNot specified[5]
6i Valsa mali1.77Boscalid9.19[15]
19i Valsa mali1.97Boscalid9.19[15]
23i Rhizoctonia solani3.79Not specifiedNot specified[15]
7ai Rhizoctonia solani0.37Carbendazol1.00[16]
24 Botrytis cinerea0.40Not specifiedNot specified[17]
24 Sclerotinia sclerotiorum3.54Not specifiedNot specified[17]
15 Valsa mali0.32Not specifiedNot specified[17]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestActivity MetricValueReference CompoundValue of ReferenceCitation
(S)-4a-14 Aphis craccivoraNot specifiedExcellent IANot specifiedNot specified[6][7]
(S)-4a-14 Nilaparvata lugensNot specifiedExcellent IANot specifiedNot specified[6][7]
IA-8 Mythimna separataNot specifiedComparable to FluralanerNot specifiedNot specified[8]
7h Aphis fabaeMortality (%) at 12.5 mg/L85.7ImidaclopridNot specified[9]
3f TermitesLC50 (µg/mL)0.001Fipronil0.038[18]
3d TermitesLC50 (µg/mL)0.006Fipronil0.038[18]
6h LocustsLC50 (µg/mL)47.68Fipronil63.09[18]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound IDTarget WeedActivity MetricValueReference CompoundValue of ReferenceCitation
6d Digitaria sanguinalisInhibition (%) at 750 g a.i. ha⁻¹82Not specifiedNot specified[11]
8l Barnyard grassEC50 (g/ha)10.53Not specifiedNot specified[12][13]
10a Barnyard grassEC50 (g/ha)10.37QuincloracNot specified[12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Methanol

  • Sulfuric acid (catalyst)

Procedure:

  • Oxidation: Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.[19]

  • Slowly add potassium permanganate while maintaining the temperature below 90°C.[19]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[19]

  • Wash the precipitate with distilled water.

  • Acidification: Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.[19]

  • Filter and wash the precipitate with distilled water.[19]

  • Esterification: Reflux the obtained 5-methyl-1H-pyrazole-3-carboxylic acid in methanol with a catalytic amount of sulfuric acid for several hours.

  • Monitor the reaction by thin-layer chromatography.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3,5-dimethyl-1H-pyrazole oxidation Oxidation with KMnO4 start->oxidation acid 5-methyl-1H-pyrazole-3-carboxylic acid oxidation->acid esterification Esterification with Methanol/H2SO4 acid->esterification product This compound esterification->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for this compound.

Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the antifungal activity of synthesized compounds.[1][3][16]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 45-50°C and add the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control (DMSO) and a positive control (commercial fungicide) should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis.

Fungicidal_Assay_Workflow cluster_assay In Vitro Fungicidal Assay start Prepare PDA Medium with Test Compounds inoculation Inoculate with Fungal Mycelial Disc start->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Inhibition Percentage measurement->calculation ec50 Determine EC50 Value calculation->ec50

Caption: Workflow for the in vitro fungicidal assay.

Signaling Pathways and Mode of Action

Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[2][4][5] By blocking this enzyme, the compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp inhibitor Pyrazole Carboxamide (SDHI) inhibitor->sdh Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.

Conclusion

This compound serves as a valuable starting material and structural motif in the development of novel agrochemicals. Its derivatives have demonstrated significant potential as fungicides, insecticides, and herbicides. The protocols and data presented here provide a foundation for researchers to synthesize, evaluate, and understand the mode of action of this important class of compounds. Further structural modifications based on the pyrazole scaffold are likely to yield new and improved crop protection agents.[1][2][3]

References

preparation of pyrazole carboxamide derivatives from methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole carboxamide derivatives, starting from the readily available methyl 5-methyl-1H-pyrazole-3-carboxylate. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols detail the necessary steps, from hydrolysis of the starting ester to the final amide coupling, offering flexibility in reagent choice and reaction conditions to suit various research and development needs.

I. Overview of Synthetic Strategy

The preparation of pyrazole carboxamide derivatives from this compound is a robust and versatile three-step process. This strategy allows for the late-stage introduction of diverse amine functionalities, making it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acid Activation cluster_2 Step 3: Amide Coupling cluster_3 Alternative Step 3: Direct Amide Coupling A Methyl 5-methyl-1H-pyrazole- 3-carboxylate B 5-Methyl-1H-pyrazole- 3-carboxylic acid A->B NaOH or LiOH MeOH/H₂O, Reflux C 5-Methyl-1H-pyrazole- 3-carbonyl chloride B->C SOCl₂ or (COCl)₂ DCM or Toluene, Reflux E 5-Methyl-1H-pyrazole- 3-carboxamide Derivative C->E Base (e.g., TEA, DIPEA) DCM, 0°C to RT D Primary or Secondary Amine (R¹R²NH) D->E B_alt 5-Methyl-1H-pyrazole- 3-carboxylic acid E_alt 5-Methyl-1H-pyrazole- 3-carboxamide Derivative B_alt->E_alt Coupling Agent (e.g., HATU, EDCI/HOBt) Base, DMF or DCM, 0°C to RT D_alt Primary or Secondary Amine (R¹R²NH) D_alt->E_alt

Caption: Synthetic workflow for pyrazole carboxamide derivatives.

II. Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the starting ester to yield the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-methyl-1H-pyrazole-3-carboxylic acid.[1][2] If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

ParameterConditionTypical YieldReference
BaseNaOH88%[1]
SolventEthanol/Water-[2]
TemperatureReflux-[1][2]
Time1 hour-[1]

Table 1: Summary of conditions for the hydrolysis of pyrazole esters.

Protocol 2: Synthesis of 5-Methyl-1H-pyrazole-3-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, which readily undergoes nucleophilic acyl substitution with amines.

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • To a suspension of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane or toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C or room temperature.[3][4][5]

  • Heat the reaction mixture to reflux and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and reagent.

  • The resulting crude 5-methyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

ParameterConditionTypical YieldReference
ReagentThionyl chloride96.1%[4]
SolventBenzene-[4]
TemperatureReflux-[4][6]
Time2-3 hours-[4][6]
ReagentOxalyl chloride-[5][7]
SolventDCM-[7]
TemperatureRoom Temperature-[7]
Time1.5 hours-[7]

Table 2: Summary of conditions for the formation of pyrazole-3-carbonyl chloride.

Protocol 3: Amide Coupling via Acid Chloride

This protocol describes the reaction of the in situ generated pyrazole-3-carbonyl chloride with a primary or secondary amine to form the desired pyrazole carboxamide derivative.

Materials:

  • Crude 5-methyl-1H-pyrazole-3-carbonyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Dissolve the crude 5-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) or DIPEA in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl (if the amine is basic), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterConditionTypical YieldReference
BaseTriethylamine48-92%[8]
SolventDichloromethane-[8]
TemperatureRoom Temperature-[8]
Time1 hour-[8]

Table 3: Summary of conditions for amide coupling via acid chloride.

Protocol 4: Direct Amide Coupling Using Coupling Agents

This protocol provides an alternative to the acid chloride method, utilizing common peptide coupling agents for the direct formation of the amide bond from the carboxylic acid. This method is often milder and suitable for sensitive substrates.

A. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • DIPEA or TEA

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.05-1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-18 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous lithium chloride, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[8][9]

B. Using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

Materials:

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine

  • EDCI·HCl

  • HOBt

  • DIPEA or TEA

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM, add EDCI·HCl (1.1-1.5 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and purify as described in Protocol 4A.[8][10][11]

Coupling AgentBaseSolventTemperatureTimeTypical YieldReference
HATUDIPEA/TEADMF/ACNRT1-18 h49-79%[9]
EDCI/HOBtDIPEA/TEADMF/DCMRT12-24 h61-85%[11]

Table 4: Summary of conditions for direct amide coupling.

III. Purification and Characterization

Purification of the final pyrazole carboxamide derivatives is typically achieved by recrystallization or flash column chromatography.

  • Recrystallization: Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[12]

  • Flash Column Chromatography: A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[13]

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

IV. Signaling Pathways and Logical Relationships

The choice of synthetic route for the final amide coupling step can be visualized as a decision-making workflow.

G Start 5-Methyl-1H-pyrazole- 3-carboxylic acid Decision Substrate Sensitivity and Reagent Availability Start->Decision AcidChloride Convert to Acid Chloride (SOCl₂ or (COCl)₂) Decision->AcidChloride Robust Substrates DirectCoupling Direct Coupling (HATU, EDCI/HOBt, etc.) Decision->DirectCoupling Sensitive Substrates or Milder Conditions AmineAddition React with Amine AcidChloride->AmineAddition DirectCoupling->AmineAddition Product Pyrazole Carboxamide Derivative AmineAddition->Product

Caption: Decision workflow for amide coupling strategy.

References

Application Notes and Protocols: Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of methyl 5-methyl-1H-pyrazole-3-carboxylate and related pyrazole derivatives as anti-inflammatory agents. This document includes protocols for synthesis and evaluation, along with a review of the underlying mechanisms of action.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] The pyrazole scaffold is a key feature in several established non-steroidal anti-inflammatory drugs (NSAIDs), most notably COX-2 inhibitors like celecoxib. This compound represents a promising, yet not extensively studied, candidate within this class. These notes will detail its synthesis, proposed mechanisms of action, and protocols for assessing its anti-inflammatory potential, drawing on data from closely related pyrazole analogs to illustrate the expected activity.

Synthesis Protocol

While specific literature on the synthesis of this compound is limited, a reliable synthetic route can be extrapolated from the synthesis of its carboxylic acid precursor, 5-methyl-1H-pyrazole-3-carboxylic acid.[3]

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid [3]

  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.

  • Slowly add potassium permanganate to the solution, ensuring the temperature does not exceed 90°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with distilled water.

  • Acidify the filtrate to a pH of 2 using dilute hydrochloric acid and allow it to stand overnight.

  • Collect the resulting precipitate by filtration and wash with distilled water to obtain 3,5-pyrazoledicarboxylic acid.

  • Neutralize the remaining filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the precipitate by filtration and wash with distilled water to yield the final product.

Step 2: Esterification to this compound

A standard esterification procedure, such as the Fischer-Speier method, can be employed.

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2] Many pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Modulation of Inflammatory Signaling Pathways

Recent studies have indicated that pyrazole derivatives can also exert their anti-inflammatory effects by modulating intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Pyrazole Methyl 5-methyl-1H- pyrazole-3-carboxylate Pyrazole->IKK inhibits DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes activates MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Pyrazole Methyl 5-methyl-1H- pyrazole-3-carboxylate Pyrazole->MAPKK inhibits DNA DNA AP1_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) DNA->Pro_inflammatory_Genes activates COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add buffer, cofactor, probe, and compound to plate A->C B Prepare enzyme and substrate solutions D Add COX-1 or COX-2 enzyme B->D C->D E Incubate at 37°C D->E F Add arachidonic acid to initiate reaction E->F G Measure fluorescence F->G H Calculate % inhibition G->H I Determine IC50 values H->I Paw_Edema_Workflow A Animal Acclimatization and Grouping B Measure Initial Paw Volume A->B C Administer Test Compound/ Vehicle/Reference Drug B->C D Induce Edema with Carrageenan Injection C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Inhibition of Edema E->F

References

Application Notes and Protocols for the Purification of Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and detailed protocols for the purification of methyl 5-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.

Introduction

This compound is a crucial building block in medicinal chemistry. The purity of this compound is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological data. The protocols outlined below are designed to effectively remove common impurities from the crude product, which may include unreacted starting materials, side-products, and residual solvents.

Purification Strategies

The two primary methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving the more soluble impurities in the mother liquor.

For pyrazole derivatives similar to this compound, ethanol is often an effective recrystallization solvent.[1]

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery of the purified product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of well-defined crystals, the flask can be loosely covered to slow down the rate of cooling and solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). This method is particularly useful for separating compounds with similar polarities. For pyrazole-containing compounds, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2]

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a high hexane to ethyl acetate ratio).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without any air bubbles. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodStarting Material (g)Purified Product (g)Recovery (%)Purity (pre-purification)Purity (post-purification)
Recrystallization
Ethanol
Column Chromatography
Hexane/Ethyl Acetate

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Point cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Methyl 5-methyl-1H- pyrazole-3-carboxylate Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (e.g., NMR, LC-MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Methyl 5-methyl-1H- pyrazole-3-carboxylate Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

References

Application Note: HPLC Method for Monitoring the Reaction of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate. The described method is suitable for in-process control, allowing for the effective separation of the main product from starting materials and potential regioisomeric byproducts. This document provides a comprehensive experimental protocol, method parameters, and illustrative diagrams to facilitate implementation in a research or drug development setting.

Introduction

Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The synthesis of these compounds, such as this compound, often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. A common challenge in such syntheses is the potential for the formation of regioisomers, which can be difficult to separate and may impact the purity and efficacy of the final product. Therefore, a reliable analytical method to monitor the reaction progress and product purity is crucial. This application note presents a reverse-phase HPLC (RP-HPLC) method developed for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD)[3].

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[3].

  • Solvents: HPLC grade acetonitrile and methanol, and purified water (18.2 MΩ·cm).

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Sample Preparation: Reaction aliquots are quenched at specified time points, diluted with the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterValue
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min[3][4]
Column Temperature 25 °C[3]
Injection Volume 5 µL[3]
Detection Wavelength 206 nm[3][4]
Standard and Sample Preparation
  • Standard Solution: A stock solution of purified this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.

  • Reaction Sample: A 100 µL aliquot of the reaction mixture is withdrawn and immediately quenched with 900 µL of cold methanol. The quenched sample is then vortexed and centrifuged. The supernatant is diluted 1:10 with the mobile phase (initial conditions) and filtered through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected retention times for the target compound and potential related substances based on typical synthesis routes.

CompoundExpected Retention Time (min)
Starting Material 1 (e.g., Hydrazine derivative)~ 2.5
Starting Material 2 (e.g., β-ketoester)~ 4.0
This compound ~ 6.5
Regioisomeric byproduct~ 7.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring the chemical reaction using the described HPLC method.

G cluster_0 Reaction Monitoring cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction_Mixture Chemical Reaction Mixture Sampling Aliquot Sampling at Time Points Reaction_Mixture->Sampling Quenching Reaction Quenching (e.g., with cold Methanol) Sampling->Quenching Dilution Dilution with Mobile Phase Quenching->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection Detection at 206 nm Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition Quantification Quantification of Reactants and Products Data_Acquisition->Quantification

Caption: Workflow for reaction monitoring of this compound synthesis.

Logical Relationship of Method Development

The following diagram outlines the logical steps undertaken to develop the presented HPLC method.

G cluster_0 Initial Assessment cluster_1 Method Parameter Selection cluster_2 Optimization cluster_3 Final Method Analyte_Properties Analyte Physicochemical Properties (Polarity, UV Absorbance) Column_Selection Column Selection (C18 Reverse Phase) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN/Water with TFA) Analyte_Properties->Mobile_Phase_Selection Detector_Wavelength Detector Wavelength Selection (~206 nm) Analyte_Properties->Detector_Wavelength Literature_Review Review of Methods for Similar Compounds Literature_Review->Column_Selection Literature_Review->Mobile_Phase_Selection Gradient_Optimization Gradient Profile Optimization Column_Selection->Gradient_Optimization Mobile_Phase_Selection->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Fine-tuning Gradient_Optimization->Flow_Rate_Temp Finalized_Method Finalized HPLC Method Protocol Flow_Rate_Temp->Finalized_Method

Caption: Logical workflow for the development of the HPLC method.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: a high-yield cyclocondensation pathway and an alternative oxidation-esterification sequence. The protocols are designed for large-scale production, with a focus on process efficiency, reagent accessibility, and product purity. Quantitative data is summarized in tabular format for straightforward comparison, and experimental workflows are visualized using process flow diagrams.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyrazole core is a common scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The demand for efficient and scalable methods for the preparation of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This application note outlines two robust synthetic strategies for its large-scale production.

Route A is a direct and efficient one-step synthesis involving the cyclocondensation of methyl 2,4-dioxovalerate with hydrazine hydrate. This method is advantageous due to its simplicity and high-yield potential.

Route B presents a two-step alternative, beginning with the oxidation of the readily available 3,5-dimethylpyrazole to 5-methyl-1H-pyrazole-3-carboxylic acid, followed by a classical Fischer esterification to yield the desired methyl ester. While potentially involving an additional step, this route utilizes inexpensive starting materials.

Data Presentation

The following tables summarize the quantitative data for the two proposed synthetic routes, providing a clear comparison of their key parameters.

Table 1: Reagent Stoichiometry and Yields

Route Step Starting Material Reagent Molar Ratio (Starting Material:Reagent) Product Reported Yield (%)
A 1Methyl 2,4-dioxovalerateHydrazine monohydrate1 : 1.1This compoundEst. >90% (based on analogous ethyl ester synthesis)
B 13,5-DimethylpyrazolePotassium permanganate1 : 45-Methyl-1H-pyrazole-3-carboxylic acid18%[1]
B 25-Methyl-1H-pyrazole-3-carboxylic acidMethanol / H₂SO₄ (cat.)1 : excessThis compound>90%

Table 2: Process Parameters

Route Step Solvent Temperature (°C) Reaction Time Purification Method
A 1Ethanol0 to Room Temp1-15 hRecrystallization
B 1Water70-90Several hoursFiltration and pH adjustment
B 2MethanolReflux (approx. 65)1-10 hExtraction and Distillation/Recrystallization

Experimental Protocols

Route A: Cyclocondensation Synthesis

This protocol is adapted from the high-yield synthesis of the analogous ethyl ester.

Step 1: Synthesis of this compound

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, charge the vessel with methyl 2,4-dioxovalerate.

  • Solvent Addition: Add ethanol to the reaction vessel to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add hydrazine monohydrate (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 to 15 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Route B: Oxidation and Esterification Synthesis

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid[1]

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, heating mantle, and thermometer, dissolve 3,5-dimethylpyrazole (1 equivalent) in water and heat to 70°C.[1]

  • Oxidant Addition: Slowly and portion-wise add potassium permanganate (4 equivalents) to the heated solution, ensuring the temperature does not exceed 90°C.[1] This addition is highly exothermic and requires careful control.

  • Reaction: Stir the reaction mixture at 90°C until the purple color of the permanganate has disappeared.

  • Work-up: Cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with water.[1]

  • Isolation: Acidify the filtrate to a pH of 5-6 with dilute hydrochloric acid to precipitate the 5-methyl-1H-pyrazole-3-carboxylic acid.[1]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure carboxylic acid.[1]

Step 2: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, add 5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) and an excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 1-10 hours.[2][3] Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a base such as sodium bicarbonate solution.

  • Extraction: Remove the excess methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to afford pure this compound.

Visualizations

G cluster_A Route A: Cyclocondensation A1 Methyl 2,4-dioxovalerate A3 Cyclocondensation (Ethanol, 0°C to RT) A1->A3 A2 Hydrazine Monohydrate A2->A3 A4 This compound A3->A4

Caption: Workflow for the synthesis of this compound via Route A.

G cluster_B Route B: Oxidation and Esterification cluster_B1 Step 1: Oxidation cluster_B2 Step 2: Esterification B1 3,5-Dimethylpyrazole B2 KMnO4, H2O (70-90°C) B1->B2 B3 5-Methyl-1H-pyrazole-3-carboxylic acid B2->B3 B4 5-Methyl-1H-pyrazole-3-carboxylic acid B5 Methanol, H2SO4 (cat.) (Reflux) B4->B5 B6 This compound B5->B6

Caption: Workflow for the synthesis of this compound via Route B.

References

Application Notes and Protocols for the Functionalization of Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Methyl 5-methyl-1H-pyrazole-3-carboxylate is a versatile building block, offering multiple sites for functionalization to generate diverse molecular libraries for drug discovery. This document provides detailed protocols for key functionalization reactions of the pyrazole ring in this compound, including N-alkylation, C4-halogenation, C4-nitration, and subsequent palladium-catalyzed cross-coupling reactions.

N-Alkylation of the Pyrazole Ring

N-alkylation of asymmetrically substituted pyrazoles such as this compound can result in a mixture of two regioisomers: the N1 and N2 alkylated products. The regiochemical outcome is influenced by factors including the choice of base, solvent, alkylating agent, and reaction temperature. Steric hindrance often directs alkylation to the less hindered nitrogen atom.

Table 1: N-Alkylation of Pyrazole Esters - Conditions and Regioselectivity

Alkylating AgentBaseSolventTemperature (°C)Time (h)Product Ratio (N1:N2)Total Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp.12Major N1Good
Methyl IodideNaHTHF0 to Room Temp.6VariableModerate to Good
Ethyl IodideKOHDMFRoom Temp.18Predominantly N187
Benzyl BromideCs₂CO₃MeCN808Good N1 selectivityHigh
Experimental Protocol: N-Methylation

This protocol describes the N-methylation of this compound to yield a mixture of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and methyl 2,5-dimethyl-2H-pyrazole-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Methyl Iodide (CH₃I, 1.5 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert argon atmosphere, add this compound.

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Add finely ground potassium carbonate to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the regioisomers.

N_Alkylation_Pathway start Methyl 5-methyl-1H- pyrazole-3-carboxylate reagents + CH₃I, Base (K₂CO₃) Solvent (DMF) start->reagents intermediate Deprotonated Pyrazole Anion reagents->intermediate Deprotonation product1 Methyl 1,5-dimethyl-1H- pyrazole-3-carboxylate (N1) intermediate->product1 SN2 Attack (less hindered N) product2 Methyl 2,5-dimethyl-2H- pyrazole-3-carboxylate (N2) intermediate->product2 SN2 Attack (more hindered N)

N-Alkylation of the pyrazole ring.

Halogenation of the Pyrazole Ring (C4-Position)

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination at this position.

Table 2: C4-Bromination of Pyrazoles - Conditions and Yields

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
1,3,5-TriphenylpyrazoleNBSCCl₄Reflux295
3-Phenyl-5-methylpyrazoleNBSAcetonitrile403High
This compoundNBSAcetonitrileRoom Temp.12Good
Experimental Protocol: C4-Bromination

This protocol details the bromination of this compound at the C4 position using N-bromosuccinimide.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide to the solution in one portion.

  • Stir the mixture at room temperature for 12 hours. Protect the reaction from light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrazole Ester in Acetonitrile B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temperature for 12h (in dark) B->C D Solvent Evaporation C->D E Extraction with Ethyl Acetate D->E F Washing with Na₂S₂O₃ and Brine E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate H->I

Workflow for C4-Bromination.

Nitration of the Pyrazole Ring (C4-Position)

Similar to halogenation, nitration occurs at the electron-rich C4 position of the pyrazole ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions must be carefully controlled to avoid side reactions.

Table 3: C4-Nitration of Pyrazoles - Conditions and Outcomes

SubstrateNitrating AgentSolventTemperature (°C)Time (h)Yield (%)
3-Methyl-1,5-diphenylpyrazoleHNO₃/H₂SO₄H₂SO₄1001Good
1H-Pyrazole-3-carboxylic acidHNO₃/H₂SO₄H₂SO₄0 to RT2High
5-Methyl-1H-pyrazole-3-carboxylic acidHNO₃/H₂SO₄H₂SO₄0 to RT3Moderate
Experimental Protocol: C4-Nitration

This protocol describes the nitration of this compound at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully add concentrated sulfuric acid to this compound in a round-bottom flask cooled in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.

Nitration_Reaction start Methyl 5-methyl-1H- pyrazole-3-carboxylate reagents + HNO₃ / H₂SO₄ start->reagents intermediate Sigma Complex (Wheland Intermediate) reagents->intermediate Electrophilic Attack of NO₂⁺ at C4 product Methyl 5-methyl-4-nitro-1H- pyrazole-3-carboxylate intermediate->product Deprotonation

Nitration of the pyrazole ring.

Further Functionalization via Suzuki-Miyaura Cross-Coupling

The C4-bromo-substituted pyrazole is a versatile intermediate for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Table 4: Suzuki-Miyaura Coupling of Bromo-Pyrazoles - Reaction Parameters

Bromo-pyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O10095
Methyl 4-bromo-1H-pyrazole-3-carboxylateArylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8070-90
3-Bromo-pyrazolo[1,5-a]pyrimidinep-Methoxyphenylboronic acidXPhosPdG2/XPhos (5/10)K₂CO₃Dioxane110 (MW)85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the Suzuki-Miyaura coupling of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate with an arylboronic acid.

Materials:

  • Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, the arylboronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst under an argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired C4-aryl-substituted pyrazole.

Suzuki_Coupling start Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate reagents + Arylboronic Acid Pd Catalyst, Base start->reagents cycle Catalytic Cycle reagents->cycle Oxidative Addition cycle:s->cycle:n Transmetalation Reductive Elimination product Methyl 4-aryl-5-methyl- 1H-pyrazole-3-carboxylate cycle->product

Application Notes: Utilizing Methyl 5-Methyl-1H-pyrazole-3-carboxylate in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methyl 5-methyl-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutic agents. This document outlines synthetic strategies, detailed experimental protocols, and biological evaluation methods for developing novel kinase inhibitors based on the this compound core.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for kinase inhibitor design.[3] Numerous clinically approved and investigational kinase inhibitors feature a pyrazole core, targeting a diverse array of kinases such as c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3).[2][4][5] this compound offers a readily available and functionalized starting material for the synthesis of a wide variety of pyrazole-based inhibitors. The ester and methyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthetic Pathways and Key Transformations

The carboxylate group of this compound is a key functional handle for derivatization. A common and effective strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This approach allows for the introduction of diverse chemical moieties to probe the different sub-pockets of the kinase ATP-binding site.

A generalized synthetic workflow for the development of pyrazole-based kinase inhibitors from this compound is depicted below.

G cluster_synthesis Synthetic Workflow A This compound B 5-Methyl-1H-pyrazole-3-carboxylic acid A->B Hydrolysis D Pyrazole-3-carboxamide Library B->D Amide Coupling C Amide Coupling Partners (Amines) C->D E Kinase Inhibitor Lead Compounds D->E SAR Studies & Optimization

Caption: General synthetic workflow for kinase inhibitor development.

Featured Kinase Targets and Inhibitor Profiles

Derivatives of this compound have the potential to inhibit a range of kinases implicated in oncology and inflammatory diseases. Based on the literature for structurally related pyrazole-3-carboxamides, key targets include FLT3 and CDKs.

Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[5] Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) patients, making it a key therapeutic target.[5]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[2] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation.[2]

The signaling pathways involving these kinases are illustrated below.

G cluster_pathway Targeted Signaling Pathways cluster_flt3 FLT3 Signaling cluster_cdk CDK-Mediated Cell Cycle Control FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT5->Proliferation_Survival Inhibitor_FLT3 Pyrazole-3-carboxamide Inhibitor Inhibitor_FLT3->FLT3 Cyclin_CDK Cyclin/CDK Complexes Rb Rb Cyclin_CDK->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Inhibitor_CDK Pyrazole-3-carboxamide Inhibitor Inhibitor_CDK->Cyclin_CDK

Caption: Targeted signaling pathways for pyrazole-based inhibitors.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative pyrazole-3-carboxamide derivatives against key kinase targets and cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTarget KinaseIC50 (nM)Reference
8t FLT30.089[4][5]
CDK20.719[4][5]
CDK40.770[4][5]
FN-1501 FLT32.33[4][5]
CDK21.02[4][5]
CDK40.39[4][5]
CompoundCell LineAssayIC50 (nM)Reference
8t MV4-11 (AML)Proliferation1.22[4]
FN-1501 MV4-11 (AML)Proliferation8[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pyrazole-3-carboxamide kinase inhibitors are provided below.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

Protocol 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification: Upon completion, cool the reaction mixture to 0 °C and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis of Pyrazole-3-carboxamide Derivatives

Protocol 2: Amide Coupling

  • Activation of Carboxylic Acid: To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole-3-carboxamide derivative.

Biological Evaluation

G cluster_workflow Biological Evaluation Workflow A Synthesized Pyrazole-3-carboxamide Library B In Vitro Kinase Assay A->B Determine IC50 C Cell-Based Proliferation Assay B->C Confirm Cellular Potency D Western Blot Analysis C->D Validate Target Engagement E Lead Compound Identification D->E Select for further studies

Caption: Workflow for the biological evaluation of kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, a suitable substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP generated and inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1][4]

Protocol 4: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole-based inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and indicative of cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Protocol 5: Western Blot Analysis for Target Engagement

  • Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., phospho-FLT3, total FLT3, phospho-Rb, total Rb).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward derivatization of its carboxylate group allows for the generation of diverse libraries of pyrazole-3-carboxamides. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate potent and selective kinase inhibitors for further development as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 5-methyl-1H-pyrazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and its acid precursor involve the cyclocondensation of a hydrazine source with a 1,3-dicarbonyl compound or a derivative. Key routes include:

  • From 3,5-dimethylpyrazole: This method involves the oxidation of 3,5-dimethylpyrazole using a strong oxidizing agent like potassium permanganate, followed by esterification. This route can produce a mixture of the desired monocarboxylic acid and 3,5-pyrazoledicarboxylic acid.[1]

  • From a β-ketoester and hydrazine: A classic approach is the Knorr pyrazole synthesis, where a β-ketoester, such as ethyl 2,4-dioxovalerate, is reacted with hydrazine hydrate.[2][3] This is often a high-yielding reaction.

  • Hydrolysis of the corresponding ethyl ester: If ethyl 5-methyl-1H-pyrazole-3-carboxylate is available or synthesized, it can be hydrolyzed to the carboxylic acid, which is then esterified to the methyl ester. The hydrolysis step is reported to have high yields.[1]

Q2: What are the critical parameters influencing the yield and regioselectivity of the pyrazole synthesis?

A2: Several factors can significantly impact the outcome of the pyrazole synthesis:

  • pH: The pH of the reaction medium can influence the rate of condensation and the formation of side products. Acidic catalysis is often employed in the Knorr synthesis.

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates, which in turn can influence reaction rates and yields.

  • Temperature: Reaction temperature is a crucial parameter to control. Insufficient temperature may lead to slow or incomplete reactions, while excessive heat can promote side reactions and decomposition.

  • Reactant Stoichiometry: The molar ratio of the hydrazine to the dicarbonyl compound can affect the regioselectivity of the reaction, especially when using unsymmetrical dicarbonyls.[4]

Q3: How can I purify the final product, this compound?

A3: Purification can be challenging due to the presence of regioisomers and other side products. Common purification techniques include:

  • Recrystallization: This is a common method for purifying solid pyrazole derivatives. The choice of solvent is critical for obtaining high purity crystals.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from isomers and other impurities.[5] The eluent system needs to be optimized for good separation.

  • Acid-Base Extraction: For the carboxylic acid precursor, purification can be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified acid.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Guide 1: Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor quality of reagents.Ensure that all reagents, especially hydrazine hydrate, are of high purity and have been stored correctly. Hydrazine hydrate is susceptible to oxidation.
Incorrect pH of the reaction mixture.For Knorr-type syntheses, the addition of a catalytic amount of acid (e.g., acetic acid) can be beneficial.[2]
Formation of multiple products Side reactions occurring due to overly harsh reaction conditions.Try running the reaction at a lower temperature. If using a strong oxidizing agent, control the rate of addition to prevent overheating.
Formation of regioisomers with unsymmetrical dicarbonyls.Carefully control the reaction conditions (pH, solvent, temperature) as they can influence the isomeric ratio.[4][6] Consider using a symmetrical starting material if possible.
Product loss during workup and purification Inefficient extraction of the product.Ensure the pH of the aqueous layer is adjusted appropriately during extraction to maximize the partitioning of the product into the organic phase.
Suboptimal recrystallization conditions.Perform small-scale solvent screening to find the best solvent or solvent mixture for recrystallization that maximizes recovery of the pure product.
Guide 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.See "Low conversion of starting materials" in the Low Yield guide.
Contamination with regioisomers Lack of regiocontrol during the cyclization step.Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.[5]
Presence of over-oxidation products (e.g., dicarboxylic acid) Use of an overly aggressive oxidizing agent or poor temperature control.When oxidizing 3,5-dimethylpyrazole, add the oxidizing agent (e.g., KMnO4) portion-wise and maintain a constant temperature.[1]
Discoloration of the final product Presence of colored impurities from side reactions or decomposition.Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure the product is protected from light and air, especially at elevated temperatures.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Starting Material Reagents Product Reported Yield Reference
Oxidation3,5-dimethyl-1H-pyrazolePotassium permanganate, water, HCl5-methyl-1H-pyrazole-3-carboxylic acid18%[1]
HydrolysisEthyl 5-methyl-1H-pyrazole-3-carboxylateNaOH, EtOH, HCl5-methyl-1H-pyrazole-3-carboxylic acid88%[1]
CyclocondensationEthyl 2,4-dioxovalerateHydrazine monohydrate, EtOH/AcOHEthyl 5-methyl-1H-pyrazole-3-carboxylate74%[3]

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid from 3,5-dimethylpyrazole[1]
  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70 °C.

  • Slowly add potassium permanganate to the solution, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.

  • Acidify the filtrate to a pH of 2 with dilute hydrochloric acid.

  • Allow the solution to stand overnight to facilitate precipitation.

  • Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.

  • Neutralize the remaining filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the product by filtration and wash with distilled water.

Protocol 2: Synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate from ethyl 2,4-dioxovalerate[3]
  • Prepare a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add hydrazine monohydrate dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Experimental Workflow: Synthesis from 3,5-dimethylpyrazole

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 3,5-dimethylpyrazole oxidation Oxidation with KMnO4 start->oxidation Dissolve in H2O, heat filtration1 Filter MnO2 oxidation->filtration1 Cool to RT acidification Acidification with HCl precipitation1 Precipitate Dicarboxylic Acid (pH 2) acidification->precipitation1 filtration1->acidification filtration2 Filter Dicarboxylic Acid precipitation1->filtration2 precipitation2 Precipitate Monocarboxylic Acid (pH 5-6) filtration2->precipitation2 Adjust filtrate pH filtration3 Filter Product precipitation2->filtration3 product 5-methyl-1H-pyrazole-3-carboxylic acid filtration3->product

Caption: Workflow for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Logic: Low Product Yield

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_products Multiple Side Products check_conversion->side_products High, multiple spots workup_loss Product Loss During Workup check_conversion->workup_loss High, but low isolated yield solution1 Increase reaction time/temp Check reagent quality incomplete_reaction->solution1 solution2 Lower reaction temperature Control reagent addition side_products->solution2 solution3 Optimize extraction pH Improve purification technique workup_loss->solution3

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of methyl 5-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of pyrazoles, such as this compound, via the Knorr synthesis from a 1,3-dicarbonyl compound and hydrazine are a common issue. Several factors can contribute to this, ranging from the quality of starting materials to suboptimal reaction conditions.

Troubleshooting Steps:

  • Purity of Reactants: Ensure the purity of your starting materials, methyl 2,4-dioxovalerate and hydrazine hydrate. Impurities can lead to side reactions and complicate the purification process. It is advisable to use freshly opened or purified hydrazine hydrate as it can degrade over time.

  • Reaction Time and Temperature: The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in lower yields. The reaction temperature should also be optimized; while heating can drive the reaction to completion, excessive heat may lead to decomposition of reactants or products.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can sometimes improve the yield by ensuring the complete consumption of the more expensive dicarbonyl starting material.

Q2: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the reaction?

A2: The reaction between an unsymmetrical 1,3-dicarbonyl compound like methyl 2,4-dioxovalerate and hydrazine can potentially lead to the formation of two regioisomers: this compound and methyl 3-methyl-1H-pyrazole-5-carboxylate. The regioselectivity is influenced by the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents like ethanol or methanol are commonly used. Experimenting with different solvents may favor the formation of the desired isomer.

  • pH of the Reaction Mixture: The pH of the reaction medium can play a crucial role. Acidic conditions, often achieved by adding a catalytic amount of an acid like acetic acid, can favor the formation of one regioisomer over the other. Conversely, basic conditions might favor the alternative isomer. Careful control and optimization of the pH are recommended.

  • Temperature Control: The reaction temperature can also affect the ratio of the formed regioisomers. Running the reaction at a lower temperature might enhance the selectivity towards the thermodynamically more stable product.

Q3: The reaction mixture has developed a significant color. Is this normal, and how can I obtain a pure, colorless product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material or side reactions.

Troubleshooting Steps:

  • Purification of Hydrazine: If the hydrazine hydrate is old or of low purity, it can be a source of color. Using freshly opened or purified hydrazine can lead to a cleaner reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may produce colored byproducts.

  • Purification Methods: The colored impurities can often be removed during the work-up and purification steps. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an effective method for obtaining a pure, crystalline product. Column chromatography on silica gel can also be employed for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester and is based on the Knorr pyrazole synthesis.[1]

Materials:

  • Methyl 2,4-dioxovalerate

  • Hydrazine hydrate

  • Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2,4-dioxovalerate (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution. A catalytic amount of glacial acetic acid can be added to the methanol solution before the addition of hydrazine hydrate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material (methyl 2,4-dioxovalerate) is consumed.

  • Once the reaction is complete, pour the mixture into water and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionNotes
Reactant Ratio 1:1.1 (Dicarbonyl:Hydrazine)A slight excess of hydrazine can improve yield.
Solvent MethanolEthanol can also be used.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exothermic reaction.
Catalyst Glacial Acetic Acid (catalytic)Can improve reaction rate and regioselectivity.
Reaction Time 12-16 hoursMonitor by TLC for completion.
Work-up Aqueous wash and extractionNeutralization with NaHCO₃ is important.
Purification Recrystallization or ChromatographyChoice depends on the purity of the crude product.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Methyl 2,4-dioxovalerate and Methanol cool Cool to 0 °C start->cool add_hydrazine Add Hydrazine Hydrate cool->add_hydrazine react Stir at Room Temperature add_hydrazine->react quench Quench with Water and Neutralize react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Methyl 5-methyl-1H- pyrazole-3-carboxylate purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low reaction yields.

troubleshooting_low_yield cluster_purity_solutions Purity Solutions cluster_conditions_solutions Condition Optimization cluster_workup_solutions Work-up/Purification Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup purify_reactants Use Fresh/Purified Hydrazine check_purity->purify_reactants optimize_time Optimize Reaction Time (TLC) check_conditions->optimize_time optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_ratio Adjust Reactant Ratio check_conditions->optimize_ratio optimize_extraction Optimize Extraction pH check_workup->optimize_extraction optimize_purification Optimize Purification Method check_workup->optimize_purification end end purify_reactants->end Improved Yield optimize_time->end optimize_temp->end optimize_ratio->end optimize_extraction->end optimize_purification->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

common side products in the synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

A primary and efficient method for synthesizing the pyrazole core of the target molecule is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this compound, a suitable starting 1,3-dicarbonyl would be a ketoester such as methyl 4,4-dimethoxy-3-oxobutanoate or a related equivalent. The subsequent reaction with hydrazine hydrate would lead to the desired pyrazole. Another documented route involves the oxidation of 3,5-dimethylpyrazole, which can yield a mixture of carboxylic acid products that require further separation and esterification.[2]

This guide addresses potential side products arising from these common synthetic routes.

Observed Issue Potential Side Product Potential Cause Suggested Solution
Presence of an additional isomeric peak in NMR/LC-MS.Methyl 3-methyl-1H-pyrazole-5-carboxylateUse of an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of regioisomers.[1]Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary.
Broad or multiple peaks in the aromatic region of the NMR, and/or unexpected mass peaks.Pyrazoline intermediatesIncomplete cyclization or aromatization of the initial condensation product.[1]Increase reaction time or temperature. Consider the use of a mild oxidizing agent to facilitate aromatization.
Yellow or red coloration of the reaction mixture or isolated product.Hydrazine-related impuritiesSide reactions involving the hydrazine starting material.[1]Use high-purity hydrazine. Consider recrystallization or activated carbon treatment of the final product to remove colored impurities.
Presence of a di-acid peak in analytical data (if starting from 3,5-dimethylpyrazole).3,5-pyrazoledicarboxylic acidOver-oxidation of the starting material.[2]Carefully control the stoichiometry of the oxidizing agent (e.g., potassium permanganate) and the reaction temperature.
Presence of the corresponding carboxylic acid in the final product.5-methyl-1H-pyrazole-3-carboxylic acidIncomplete esterification or hydrolysis of the methyl ester during workup or purification.Ensure complete esterification by using an excess of methanol and a suitable acid catalyst. Avoid strongly basic or acidic aqueous conditions during workup.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows two distinct sets of peaks for what I believe is my pyrazole product. What could be the issue?

A1: The presence of two sets of peaks strongly suggests the formation of regioisomers, a common issue when using unsymmetrical 1,3-dicarbonyl compounds in pyrazole synthesis.[1] In the synthesis of this compound, you are likely seeing a mixture of the desired product and its isomer, methyl 3-methyl-1H-pyrazole-5-carboxylate. Careful analysis of 2D NMR spectra (such as NOESY or HMBC) can help in the definitive assignment of each isomer. To mitigate this, optimizing the reaction conditions or employing purification techniques like fractional crystallization or preparative chromatography is recommended.

Q2: After my reaction, the crude product is a persistent yellow/orange color. How can I obtain a colorless product?

A2: Colored impurities in pyrazole synthesis often stem from side reactions of the hydrazine reagent.[1] These impurities can be notoriously difficult to remove. We recommend the following purification strategies:

  • Recrystallization: Choose a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain in solution.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

  • Column Chromatography: Silica gel chromatography is often effective in separating the desired product from colored byproducts.

Q3: I am following a procedure involving the oxidation of 3,5-dimethylpyrazole and I am getting a significant amount of a di-acid byproduct. How can I improve the selectivity?

A3: When oxidizing 3,5-dimethylpyrazole with strong oxidizing agents like potassium permanganate, over-oxidation to 3,5-pyrazoledicarboxylic acid is a known side reaction.[2] To enhance the yield of the desired 5-methyl-1H-pyrazole-3-carboxylic acid, you should:

  • Carefully control the stoichiometry: Use a precise amount of the oxidizing agent.

  • Monitor the reaction temperature: Keep the temperature within the recommended range to avoid excessive oxidation.[2]

  • Control the rate of addition: Add the oxidizing agent slowly to the reaction mixture.

Q4: My final product shows the presence of the carboxylic acid starting material even after the esterification step. What went wrong?

A4: Incomplete esterification is a likely cause. To drive the reaction to completion, consider the following:

  • Use an excess of alcohol: Employing a large excess of methanol will shift the equilibrium towards the ester product.

  • Ensure a dry reaction environment: Water can hydrolyze the ester back to the carboxylic acid, especially under acidic conditions. Use anhydrous solvents and reagents.

  • Optimize catalyst and reaction time: Ensure you are using an appropriate amount of a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride) and allow sufficient reaction time.

Synthetic Pathway and Side Product Formation

The following diagram illustrates a common synthetic route for this compound via the Knorr synthesis, highlighting the key steps and potential for side product formation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 1_3_Dicarbonyl Methyl 2,4-dioxopentanoate Condensation Cyclocondensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Desired_Product Methyl 5-methyl-1H- pyrazole-3-carboxylate Condensation->Desired_Product Major Product Regioisomer Methyl 3-methyl-1H- pyrazole-5-carboxylate Condensation->Regioisomer Side Product (Regioisomerization) Pyrazoline Pyrazoline Intermediate Condensation->Pyrazoline Side Product (Incomplete Aromatization)

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of pyrazoles. The focus is on the widely used Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors, including the quality of starting materials and suboptimal reaction conditions.[1]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine (around 1.1 to 1.2 equivalents) can sometimes be employed to drive the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Several strategies can be employed to improve regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides, can favor the formation of one isomer, while aprotic solvents may favor the other.[2] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[3][4]

  • pH Control: The pH of the reaction mixture can affect the protonation state of the reactants and intermediates, thereby influencing the site of nucleophilic attack. Acidic conditions may favor one regioisomer, while basic conditions could favor the other.

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.

Q3: The reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture, particularly to yellow or red, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can become acidic, which may promote the formation of these colored byproducts.

To obtain a cleaner product:

  • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.

  • Purification:

    • Recrystallization: This is a very effective method for removing colored impurities.

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. However, be aware that this may also reduce the overall yield.

    • Silica Gel Chromatography: A silica gel plug or column chromatography can be used to separate the desired pyrazole from the colored impurities.

Q4: My final product is an oil and will not solidify. How can I purify it?

If the pyrazole product is an oil, it could be due to the presence of residual solvent or other impurities that lower its melting point. Here are some troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.

  • Column Chromatography: This is a highly effective method for purifying oily products.

  • Salt Formation: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[5] This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis and purification.

Issue Symptom(s) Possible Cause(s) Suggested Solution(s)
Low Reaction Yield Lower than expected amount of product isolated.- Impure starting materials.- Incorrect stoichiometry.- Suboptimal reaction temperature or time.- Incomplete reaction.- Check the purity of 1,3-dicarbonyl and hydrazine.- Use a slight excess of hydrazine.- Optimize temperature and monitor reaction by TLC.- Increase reaction time or consider a more effective catalyst.
Formation of Regioisomers Multiple spots on TLC; complex NMR spectrum.- Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine.- Change the solvent (e.g., from aprotic to protic, or use fluorinated alcohols).- Adjust the pH of the reaction mixture.- Consider a different synthetic route that offers better regiocontrol.
Discolored Product Final product is yellow, red, or brown instead of white/colorless.- Formation of colored impurities from hydrazine.- Acid-catalyzed side reactions.- Add a mild base (e.g., sodium acetate) if using a hydrazine salt.- Purify by recrystallization, charcoal treatment, or column chromatography.
Product Oiling Out Product separates as an oil instead of crystallizing during purification.- Presence of impurities lowering the melting point.- Supersaturation at a temperature above the product's melting point.- Ensure complete removal of solvent under high vacuum.- Purify by column chromatography.- Attempt salt formation and recrystallization.- Use a different recrystallization solvent or a solvent/anti-solvent system.[6]
Difficult Purification Multiple spots on TLC that are difficult to separate by column chromatography.- Formation of byproducts with similar polarity to the desired product.- Try a different solvent system for chromatography.- Consider derivatization to alter polarity for easier separation.- Explore alternative purification techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on the original synthesis reported by Ludwig Knorr.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. The reaction is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Purification: Induce crystallization of the crude product. The pure pyrazolone can be obtained by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Substituted Pyrazolone

This protocol is a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.

  • Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.[7][8]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of Pyrazole Synthesis

The reaction of a 1,3-diketone with methylhydrazine can lead to two different regioisomers. The choice of solvent has a significant impact on the ratio of these isomers.

SolventRatio of Regioisomer 1 : Regioisomer 2Reference
Ethanol (EtOH)Varies, often a mixture[3][4]
2,2,2-Trifluoroethanol (TFE)Increased selectivity for one isomer[3][4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity for one isomer[3][4]
Acetonitrile (MeCN)Favors the alternative regioisomer compared to protic solvents[2]
Ethanol/Water (1:1)High regioselectivity for one isomer[2]

Note: The specific regioisomer favored depends on the substrates used. The table illustrates the general trend of solvent effects on regioselectivity.

Table 2: Common Catalysts in Pyrazole Synthesis

Various catalysts can be employed to promote the Knorr pyrazole synthesis and related reactions. The effectiveness of a catalyst can depend on the specific substrates and reaction conditions.

CatalystTypical Reaction ConditionsObservations/YieldsReference
Acid Catalysts
Acetic AcidReflux in ethanol or other solventsCommonly used, generally provides good yields.[7]
Sulfuric AcidOften used in small, catalytic amountsCan be effective but may lead to side reactions if not controlled.[1]
Lewis Acid Catalysts
Zinc Chloride (ZnCl₂)Can be used in various solventsEffective for certain substrates.[9]
Copper(I) Iodide (CuI)Often used with a base in a suitable solventCan provide good to excellent yields.[10]
Nano-ZnOCan be used in greener solvents or solvent-free conditionsReported to give excellent yields with short reaction times.[10]
Green Catalysts
Ammonium ChlorideEthanol, refluxA milder, environmentally friendly alternative.[11]
Guar-gumSolvent-free conditionsBiocatalyst for efficient and green synthesis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Prepare Reactants: 1,3-Dicarbonyl & Hydrazine mix Mix Reactants in Solvent prep->mix add_cat Add Catalyst (e.g., Acetic Acid) mix->add_cat heat Heat and Stir add_cat->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete cool Cool to Induce Precipitation quench->cool filter Filter and Wash Solid cool->filter dry Dry Crude Product filter->dry recrystallize Recrystallize or Column Chromatography dry->recrystallize characterize Characterize Pure Product recrystallize->characterize

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? purity Impure Starting Materials? start->purity Yes stoichiometry Incorrect Stoichiometry? start->stoichiometry No check_purity Verify Purity of Reactants purity->check_purity Yes conditions Suboptimal Conditions? stoichiometry->conditions No adjust_ratio Adjust Reactant Ratio stoichiometry->adjust_ratio Yes optimize Optimize Temperature, Time, Solvent conditions->optimize Yes

Caption: Troubleshooting logic for addressing low yields in pyrazole synthesis.

References

Technical Support Center: Purification of Methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 5-methyl-1H-pyrazole-3-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

Q2: What are the common impurities I should expect when synthesizing this compound?

A2: Impurities often arise from the starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, which commonly involves the condensation of a hydrazine with a β-dicarbonyl compound, potential impurities may include:

  • Unreacted starting materials.

  • Regioisomers (e.g., methyl 3-methyl-1H-pyrazole-5-carboxylate).

  • By-products from side reactions.

  • Residual solvents from the reaction or work-up.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for pyrazole derivatives are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid compound. The choice of solvent is critical for success.

  • Column chromatography is useful for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or oily products.[3][4][5]

Troubleshooting Guides

Recrystallization Issues

Q4: I am trying to recrystallize my crude product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" typically happens when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to resolve this:

  • Increase the solvent volume: Add more of the hot solvent to decrease the saturation point.

  • Lower the cooling rate: Allow the solution to cool down very slowly. Using an insulated container or a Dewar flask can help.

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system. A good approach is to dissolve the compound in a "good" solvent (e.g., ethanol or methanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until turbidity persists.[6][7]

  • Use a seed crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[6]

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can be due to several factors. Consider the following to improve your recovery:

  • Use the minimum amount of hot solvent: Only use enough hot solvent to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor after cooling.[6]

  • Ensure thorough cooling: Cool the solution in an ice bath to maximize precipitation of the product.

  • Select an optimal solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

  • Check the purity of the crude material: If the crude product contains a large percentage of impurities, the yield of the pure compound will inherently be low.

Column Chromatography Issues

Q6: I am running a silica gel column, but my compound is not moving from the origin or is streaking badly. What could be the problem?

A6: Pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic silica gel, leading to poor separation.

  • Deactivate the silica gel: Add a small amount of triethylamine (e.g., 1%) to the eluent system to neutralize the acidic sites on the silica gel.[7] This will reduce tailing and improve the elution of your basic compound.

  • Use an alternative stationary phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[7]

  • Optimize the eluent system: Increase the polarity of your eluent. For pyrazole esters, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are often effective.[4][8]

Physicochemical Data

PropertyValue / Information
Compound Name This compound
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Likely a solid at room temperature.
Melting Point Not explicitly found, but the parent carboxylic acid has a melting point of 236-241°C.[1][2] The ester is expected to have a lower melting point.
Solubility Pyrazole derivatives are often soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and DMSO.[1][6][9][10] Solubility in non-polar solvents like hexane is likely low.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until you observe persistent turbidity.

  • Redissolve: Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate with 1% triethylamine). Pack a glass column with this slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Column Column Chromatography Crude->Column Chromatography (if oily or complex mixture) Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter & Wash Crystals Cool->Filter PureSolid Pure Solid Filter->PureSolid MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Combine->PureSolid

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Occurs Start->Problem OilingOut Compound Oils Out? Problem->OilingOut LowYield Low Yield? Problem->LowYield OR Sol1 Add more solvent OilingOut->Sol1 Yes Sol2 Cool slower OilingOut->Sol2 Sol3 Change solvent system OilingOut->Sol3 Sol4 Use seed crystal OilingOut->Sol4 Sol5 Use minimum hot solvent LowYield->Sol5 Yes Sol6 Cool thoroughly (ice bath) LowYield->Sol6 Sol7 Re-evaluate solvent choice LowYield->Sol7 Success Successful Crystallization Sol1->Success Sol2->Success Sol3->Success Sol4->Success Sol5->Success Sol6->Success Sol7->Success

Caption: Troubleshooting decision tree for common recrystallization issues.

Column_Chromatography_Principle cluster_0 Time = 0 cluster_1 Time = T Column { Column Top | Silica Gel (Polar Stationary Phase) |  Column Bottom} Eluent Non-polar Eluent Flow Eluent->Column:top Impurity Non-polar Impurity (Travels Faster) Product Polar Product (Travels Slower) Mix Mixture Added

Caption: Principle of separation in normal-phase column chromatography.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical guidance on controlling and avoiding the formation of regioisomers during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

A1: The most common cause of regioisomerism in pyrazole synthesis is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (a variation of the Knorr pyrazole synthesis).[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization by attacking one of the two different carbonyl groups of the dicarbonyl compound. This leads to two possible condensation pathways and the formation of a mixture of two regioisomeric pyrazoles.[1]

Q2: Why is controlling regioselectivity in pyrazole synthesis important?

A2: Pyrazole derivatives are crucial scaffolds in the pharmaceutical, agrochemical, and materials science industries due to their diverse biological activities.[2] The specific substitution pattern on the pyrazole ring is often critical for its desired function and biological activity. The formation of regioisomeric mixtures necessitates challenging and often costly separation processes, reducing the overall yield of the target molecule. Therefore, achieving high regioselectivity is essential for efficient, cost-effective, and scalable synthesis.

Q3: What are the key factors influencing which regioisomer is formed?

A3: The regiochemical outcome is determined by a delicate balance of electronic and steric factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. The reaction conditions, particularly the pH and choice of solvent, also play a critical role in directing the initial nucleophilic attack and subsequent cyclization steps.

Troubleshooting Guide: Improving Regioselectivity

Problem: My pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I increase the yield of the desired isomer?

Here are several strategies to troubleshoot and control the regioselectivity of your reaction.

Solution 1: Modify Reaction Solvent and Conditions

The choice of solvent can dramatically influence the regioselectivity of the condensation reaction. While ethanol is commonly used, it can sometimes lead to poor selectivity.[3]

Strategy: Use Fluorinated Alcohols as Solvents.

Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[3][4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.[3]

Quantitative Data: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH15:85[3]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[3]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH~1:1.3[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP99:1
Solution 2: Leverage Steric and Electronic Effects

The inherent steric and electronic properties of your starting materials can be exploited to favor the formation of one regioisomer.

  • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl will sterically hinder the attack of the hydrazine at the adjacent carbonyl group. The reaction will preferentially occur at the less hindered carbonyl.

  • Electronic Effects: A strong electron-withdrawing group (like a trifluoromethyl group) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The outcome depends on which nitrogen of the substituted hydrazine is more nucleophilic. For instance, in methylhydrazine, the NH2 group is more nucleophilic, while in phenylhydrazine, the substituted NH group is less nucleophilic.[3]

Solution 3: Employ Alternative, Highly Regioselective Synthetic Methods

If modifying the classical condensation fails, consider alternative synthetic routes that offer inherent regiocontrol.

  • [3+2] Cycloaddition Reactions: These methods construct the pyrazole ring with high regioselectivity.

    • From N-Arylhydrazones and Nitroolefins: This approach provides 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity.[5] The reaction can be performed under thermal conditions or with acid assistance in TFE.[5]

    • From Sydnones and 2-Alkynyl-1,3-dithianes: A base-mediated [3+2] cycloaddition that offers mild conditions and excellent regioselectivity for polysubstituted pyrazoles.[6][7]

  • Synthesis from Tosylhydrazones and Terminal Alkynes: This method yields 1,3,5-trisubstituted pyrazoles with complete regioselectivity, which is particularly advantageous when substituents are electronically or sterically similar.[1][8]

Solution 4: Utilize Protecting Groups

Protecting one of the nitrogen atoms of the pyrazole ring can allow for selective functionalization, followed by deprotection. This is a multi-step but highly controlled approach.

Strategy: N-Tetrahydropyran-2-yl (THP) Protection.

A green, solvent- and catalyst-free method for protecting the pyrazole N-H has been developed.[9][10] This allows for subsequent regioselective derivatization at other positions, followed by efficient deprotection.[9][10]

Diagrams and Workflows

logical_workflow start Goal: Synthesize a Specific Pyrazole Regioisomer q1 q1 start->q1 Starting Materials: Unsymmetrical 1,3-Diketone + Substituted Hydrazine? knorr Classical Knorr-type Synthesis q1->knorr Yes alt_methods Use Alternative Regioselective Method (e.g., [3+2] Cycloaddition) q1->alt_methods No, Flexible q2 q2 knorr->q2 Is reaction regioselective? success Desired Regioisomer Obtained alt_methods->success High Regioselectivity Achieved q2->success Yes troubleshoot Troubleshooting Options q2->troubleshoot No, Mixture Formed troubleshoot->alt_methods Alternative Strategy solvent Change Solvent to Fluorinated Alcohol (TFE, HFIP) troubleshoot->solvent Easy Modification solvent->success Regioselectivity Improved

Caption: Decision workflow for achieving regioselective pyrazole synthesis.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent (HFIP)

This protocol is adapted from a procedure for the synthesis of fluorinated tebufenpyrad analogs.[3]

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.5 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (0.3 mmol) in HFIP (0.5 mL) in a round-bottom flask at room temperature.

  • Slowly add the substituted hydrazine (0.45 mmol) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve 1,3-Diketone in HFIP add_hydrazine 2. Add Substituted Hydrazine (Slowly, with Stirring) dissolve->add_hydrazine react 3. Stir at Room Temperature (45-60 min) add_hydrazine->react evaporate 4. Evaporate Solvent react->evaporate extract 5. Liquid-Liquid Extraction (EtOAc / Water) evaporate->extract dry 6. Dry Organic Layer (Na2SO4) extract->dry purify 7. Purify by Column Chromatography dry->purify product Isolated Regioisomer purify->product

Caption: General experimental workflow for regioselective pyrazole synthesis.

References

stability and degradation of methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and degradation of methyl 5-methyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base, yielding 5-methyl-1H-pyrazole-3-carboxylic acid and methanol as the primary degradation products.[1][2] The pyrazole ring itself is generally stable, though harsh oxidative or photolytic conditions could potentially lead to ring cleavage.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., 2-8°C or -20°C) for short periods. Aqueous or protic solvent solutions, especially if acidic or basic, are more susceptible to hydrolysis and should be prepared fresh.

Q3: I am observing a new, more polar peak in my RP-HPLC analysis after storing my compound in a methanol/water solution. What could it be?

A3: The new, more polar peak is likely the hydrolysis product, 5-methyl-1H-pyrazole-3-carboxylic acid. In reverse-phase high-performance liquid chromatography (RP-HPLC), the carboxylic acid will have a shorter retention time than the parent methyl ester due to its increased polarity. To confirm, you can co-inject a standard of the suspected carboxylic acid or analyze the peak by LC-MS to check for the expected molecular weight.

Q4: Is this compound susceptible to oxidation?

A4: While the pyrazole ring is relatively stable, strong oxidizing agents could potentially lead to degradation.[3][5] Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are necessary to determine the compound's susceptibility to oxidative stress and to identify any potential oxidative degradants.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of the ester is highly pH-dependent. Both acidic and basic conditions are expected to catalyze the hydrolysis of the methyl ester. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 4-6) and increases significantly under strongly acidic (pH < 3) or basic (pH > 8) conditions.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in solution. Hydrolysis: The compound is degrading into its carboxylic acid form due to the presence of water, acid, or base.Prepare solutions fresh using dry, aprotic solvents. If an aqueous solution is necessary, buffer it to a neutral pH and store it at a low temperature for a minimal duration.
Appearance of multiple unknown peaks during analysis. Multiple Degradation Pathways: The compound may be degrading through hydrolysis and other pathways (e.g., oxidation, photolysis).Review storage and handling conditions. Protect the compound from light and air. Perform systematic forced degradation studies to identify the source of each degradation product.
Inconsistent analytical results between batches. Variable Stability: Impurities in different batches or variations in storage conditions could be affecting stability.Ensure consistent, controlled storage conditions for all batches. Qualify a single batch of material for stability studies to establish a baseline.[7]
Mass imbalance in stability study (sum of impurities and API is <95%). Formation of non-UV active or volatile products: Degradation may produce compounds not detected by the UV detector (like methanol) or volatile substances.Use a mass spectrometer (LC-MS) to search for non-chromophoric degradants. Employ a universal detector like a Charged Aerosol Detector (CAD) if available.

Forced Degradation and Stability Analysis

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[8]

Summary of Forced Degradation Conditions

The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][10]

Stress Condition Reagent/Condition Typical Duration Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at RT or 40-60°C24 - 72 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOH at RT or 40-60°C1 - 24 hoursEster Hydrolysis
Oxidation 3% H₂O₂ in Water/ACN at RT24 - 48 hoursOxidation of pyrazole ring or methyl group
Thermal Solid state at 80-105°C48 - 96 hoursGeneral decomposition, potential isomerization
Photolytic Solid or Solution under ICH Q1B light conditions (≥1.2 million lux-hours and ≥200 W-h/m²)VariablePhotochemical reactions, ring cleavage/rearrangement

Experimental Protocols

Protocol 1: Forced Hydrolysis Study (Acid and Base)
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile or methanol.

  • Acid Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

  • Base Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

  • Control: Prepare a control sample by diluting the stock solution with the same ratio of purified water.

  • Incubation: Store all samples at room temperature or in a water bath at 40-60°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: For the base-hydrolyzed sample, neutralize with an equivalent amount of acid before injection. For the acid-hydrolyzed sample, neutralize with base. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a general starting point and should be optimized for your specific equipment and requirements.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (or optimal wavelength determined by UV scan).

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[11][12]

Visualizations

Degradation Pathway

parent Methyl 5-methyl-1H- pyrazole-3-carboxylate product 5-methyl-1H-pyrazole- 3-carboxylic Acid + Methanol parent->product H+ or OH- H₂O

Caption: Primary hydrolytic degradation pathway.

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API Stock Solution (~1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Control (No Stress) A->G H Sample at Time Points B->H C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze via Stability- Indicating HPLC Method I->J K Identify & Quantify Degradants (LC-MS) J->K L Assess Mass Balance K->L

Caption: Experimental workflow for forced degradation studies.

Troubleshooting Logic for Unexpected Peaks

start Unexpected Peak Observed in HPLC q1 Is the peak more polar (shorter RT) than the API? start->q1 q2 Was the sample exposed to water, acid, or base? q1->q2 Yes q3 Was the sample exposed to air/light or an oxidant? q1->q3 No a1 Likely Hydrolysis Product: 5-methyl-1H-pyrazole- 3-carboxylic acid q2->a1 Yes q2->q3 No a2 Potential Oxidative or Photolytic Degradant q3->a2 Yes a3 Consider other sources: Impurity from synthesis, Excipient interaction, Solvent artifact q3->a3 No

Caption: Troubleshooting decision tree for unknown peaks.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a low yield after scaling up. What are the potential causes and solutions?

A low yield is a frequent challenge in scaling up pyrazole synthesis and can be attributed to several factors. A systematic approach is crucial for identifying and resolving the underlying issue. Potential causes range from incomplete reactions and suboptimal conditions to competing side reactions.[1]

Potential Causes and Solutions for Low Yield

Potential CauseRecommended Solution(s)
Incomplete Reaction • Increase reaction time or temperature. • Ensure efficient mixing, as mass transfer can be limiting on a larger scale.[2][3] • Verify the quality and purity of starting materials.[2]
Suboptimal Reaction Conditions • Re-optimize reaction conditions (temperature, solvent, catalyst) at the new scale.[2] • Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the hydrazine reagent if the dicarbonyl is the limiting reagent.[1]
Side Reactions/Byproduct Formation • Analyze the crude reaction mixture to identify major byproducts.[4] • Adjust reaction conditions to minimize side reactions; for example, lower temperatures may improve selectivity.[2]
Product Loss During Workup/Purification • Optimize extraction and recrystallization solvents and procedures to minimize product loss.[2]

Below is a troubleshooting workflow to address low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes optimize_conditions Increase reaction time/temperature or improve mixing. incomplete->optimize_conditions check_materials Verify starting material quality. incomplete->check_materials end Yield Improved optimize_conditions->end check_materials->end analyze_byproducts Identify byproducts (NMR, MS). side_reactions->analyze_byproducts Yes workup_issue Product loss during workup/purification? side_reactions->workup_issue No yes_side Yes no_side No adjust_conditions Optimize conditions (temp, solvent) to improve selectivity. analyze_byproducts->adjust_conditions adjust_conditions->end optimize_workup Optimize extraction and recrystallization procedures. workup_issue->optimize_workup Yes workup_issue->end No yes_workup Yes no_workup No optimize_workup->end

Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Q2: The synthesis of my substituted pyrazole is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity on a larger scale?

Poor regioselectivity is a common problem, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The reaction conditions can significantly influence the formation of one isomer over the other.[2]

Strategies for Improving Regioselectivity

StrategyDescription
Solvent Screening The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of the desired isomer.[5]
Temperature Control Lowering the reaction temperature may improve the selectivity of the reaction.[2]
Catalyst Screening Experiment with different acid or base catalysts, as they can influence the reaction pathway and, consequently, the isomeric ratio.
Alternative Synthetic Routes If optimizing conditions is not sufficient, consider alternative synthetic pathways that offer better regiochemical control.[2][6]

Impact of Fluorinated Solvents on Regioselectivity

The following table summarizes the improvement in regioselectivity observed when using fluorinated alcohols as solvents in a specific pyrazole synthesis.[5]

SolventRegioisomeric Ratio (desired:undesired)
Ethanol (EtOH)85:15
2,2,2-Trifluoroethanol (TFE)>95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3

Issue 3: Difficulty in Purification

Q3: My crude product is difficult to purify, and the impurities have similar physical properties to the desired pyrazole derivative. What purification strategies can I employ?

Purification is a critical step in the scale-up process. When standard methods are ineffective, a more systematic approach to developing a purification strategy is necessary.

Purification Troubleshooting

ProblemSuggested Solution(s)
Co-eluting Impurities in Column Chromatography • Experiment with different solvent systems, including ternary mixtures. • Try different stationary phases (e.g., alumina, reverse-phase silica).[2]
Poor Crystallization or Oiling Out • Screen a wide variety of solvents and solvent mixtures for recrystallization.[2] • Consider anti-solvent crystallization.
Colored Impurities • Side reactions involving the hydrazine starting material can produce colored impurities.[4] Consider a pre-purification step, such as a charcoal treatment or a silica gel plug, to remove highly colored components.
Formation of Acid Addition Salts • In some cases, forming an acid addition salt of the pyrazole can facilitate purification through crystallization. The purified salt can then be neutralized to yield the final product.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?

A1: The primary safety concerns during scale-up synthesis involving hydrazine hydrate are significant due to its high-energy and toxic nature.[2] Key issues include:

  • Thermal Runaway : Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2]

  • Decomposition : Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals.[2]

  • Toxicity : Hydrazine is highly toxic, and exposure must be minimized through appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).[2]

  • Flammability : Hydrazine has a wide flammability range.[2]

A similar level of caution is required for processes involving diazotization, which can also be hazardous and may benefit from alternative technologies like flow chemistry for safer handling on a larger scale.[3][9]

Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow and Controlled Addition : Add the hydrazine hydrate slowly to the reaction mixture to control the rate of heat generation.[2]

  • Efficient Cooling : Ensure the reactor is equipped with an adequate cooling system to dissipate the heat effectively.[2]

  • Dilution : Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[2]

  • Use of a Base : The addition of a base, like sodium acetate, can help mitigate the severity of exothermic events.[2]

The following diagram illustrates a decision-making process for managing exotherms during scale-up.

ExothermManagement start Planning Scale-Up assess_exotherm Assess Exotherm Risk (DSC, RC1) start->assess_exotherm high_risk High Exotherm Risk assess_exotherm->high_risk implement_controls Implement Strict Controls high_risk->implement_controls Yes standard_protocol Proceed with Standard Protocol and Monitoring high_risk->standard_protocol No low_risk Low Risk slow_addition Slow Reagent Addition implement_controls->slow_addition efficient_cooling Ensure Efficient Cooling implement_controls->efficient_cooling dilution Use Adequate Dilution implement_controls->dilution consider_flow Consider Flow Chemistry for Hazardous Steps implement_controls->consider_flow execute_synthesis Execute Synthesis consider_flow->execute_synthesis standard_protocol->execute_synthesis

Decision process for managing exothermic reactions.

Q3: What are common impurities in pyrazole synthesis, and how can they be minimized?

A3: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a prevalent issue in the synthesis of substituted pyrazoles.[2][4] Additionally, incomplete cyclization can result in pyrazoline intermediates as byproducts.[4] To minimize impurities:

  • Control of Reaction Conditions : Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[2]

  • Quality of Starting Materials : Ensure the purity of the 1,3-dicarbonyl compound and hydrazine starting materials.

  • Purification Methods : Effective purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[2]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)

This protocol outlines a general method for the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition : Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be required.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using TLC or LCMS.

  • Workup : After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[2]

Protocol 2: Screening for Improved Regioselectivity Using Fluorinated Alcohols

This protocol is designed to screen for optimal solvent conditions to improve regioselectivity.[5]

  • Parallel Reaction Setup : Set up multiple small-scale reactions in parallel, each in a separate vial.

  • Solvent Addition : To each vial, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) and a different solvent for each reaction (e.g., ethanol, TFE, HFIP).

  • Hydrazine Addition : Add the hydrazine derivative (1.0 eq) to each vial.

  • Reaction : Stir the reactions at a controlled temperature (e.g., room temperature or reflux) for the same duration.

  • Analysis : After the reaction time, take an aliquot from each vial, dilute, and analyze by ¹H NMR or LCMS to determine the regioisomeric ratio.

  • Scale-Up : Once the optimal solvent is identified, the reaction can be scaled up using the optimized conditions.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The focus is on the safe management of potentially exothermic reactions to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole synthesis potentially hazardous?

A1: Many common pyrazole synthesis methods, such as the Knorr synthesis and 1,3-dipolar cycloadditions, are condensation or cycloaddition reactions that can be significantly exothermic, releasing a substantial amount of heat. If not properly controlled, this heat can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway. This can result in boiling of solvents, loss of containment, and potentially explosive decomposition of reagents or products.

Q2: How can I assess the potential exothermicity of my specific pyrazole synthesis?

A2: A thorough hazard assessment is crucial before starting any new synthesis.[1] This involves:

  • Literature Review: Search for reports on similar reactions to see if exotherms have been noted.

  • Reagent Analysis: Understand the thermal stability of your starting materials, intermediates, and products. Hydrazine and its derivatives, for example, can be thermally unstable.

  • Small-Scale Trial: Conduct a small-scale version of the reaction with careful temperature monitoring to observe the thermal profile.

  • Calorimetry (if available): Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide quantitative data on the heat of reaction and the rate of heat release.

Q3: What are the most common side reactions in pyrazole synthesis that can be exacerbated by poor temperature control?

A3: The formation of regioisomers is a prevalent side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] Poor temperature control can affect the selectivity of the reaction, leading to a mixture of products and complicating purification. Other potential side reactions include polymerization or decomposition of starting materials or the product at elevated temperatures.

Q4: My Knorr pyrazole synthesis is giving a low yield. Could this be related to temperature?

A4: Yes, suboptimal reaction temperature is a common cause of low yields.[1] If the temperature is too low, the reaction may be incomplete. Conversely, if the temperature is too high, it can lead to the degradation of reactants or products and the formation of impurities. It is important to find the optimal temperature for your specific substrates, often through systematic optimization experiments.

Q5: Are there safer, alternative methods for pyrazole synthesis with better temperature control?

A5: Flow chemistry offers a safer and more controlled alternative to traditional batch synthesis for pyrazole production.[3] The small reaction volume at any given time in a flow reactor minimizes the risk of a thermal runaway. The high surface-area-to-volume ratio allows for highly efficient heat exchange, enabling precise temperature control.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Possible Cause: The reaction is highly exothermic, and the rate of reagent addition is too fast.

Solution:

  • Stop Reagent Addition Immediately: If it is safe to do so, halt the addition of the reagent.

  • Activate Emergency Cooling: Use an ice bath or other pre-prepared cooling system to bring the temperature down.

  • Reduce Addition Rate: Once the temperature is under control, resume addition at a much slower, dropwise rate.

  • Monitor Temperature Continuously: Use a thermometer or thermocouple to monitor the internal reaction temperature throughout the addition.

  • Dilute the Reaction Mixture: Increasing the solvent volume can help to dissipate the heat more effectively.

Issue 2: Reaction Mixture Color Darkens Significantly with a Rise in Temperature

Possible Cause: Decomposition of starting materials or product is occurring at elevated temperatures. This is sometimes observed in Knorr-type reactions, leading to yellow or red discoloration.[4]

Solution:

  • Immediate Cooling: Lower the reaction temperature using an external cooling bath.

  • Inert Atmosphere: Ensure the reaction is running under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Optimize Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Purification: If discoloration has already occurred, the resulting impurities may need to be removed by column chromatography or recrystallization.

Issue 3: Inconsistent Product Yields and Regioisomer Ratios

Possible Cause: Poor temperature control is leading to variable reaction pathways. The formation of different regioisomers can be highly dependent on the reaction temperature.

Solution:

  • Precise Temperature Control: Use a temperature-controlled reaction system such as an oil bath with a thermostat or a jacketed reactor. Avoid uncontrolled heating with a heating mantle.

  • Consistent Procedure: Ensure that the reaction setup, reagent addition rate, and stirring speed are consistent between batches.

  • Solvent Choice: The choice of solvent can influence heat transfer and reaction selectivity. Protic polar solvents like ethanol are often used.

  • Catalyst Screening: In some cases, the choice of acid catalyst can influence both the reaction rate and selectivity.

Data Presentation

Table 1: Thermal Characteristics and Control Parameters for Common Pyrazole Synthesis Methods

Synthesis MethodReagentsTypical Temperature (°C)Observed Thermal BehaviorRecommended Control Measures
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound + Hydrazine23 - 100°C[3][4]Can be slightly to moderately exothermic, with potential for a "temperature spike," especially at larger scales.[5]Slow, controlled addition of hydrazine, external cooling (ice bath), continuous temperature monitoring.
1,3-Dipolar Cycloaddition Nitrile Imine + Alkyne/AlkeneRoom Temperature to RefluxGenerally less exothermic than Knorr synthesis, but dependent on specific substrates.Standard temperature monitoring and control.
Microwave-Assisted Synthesis Various100 - 200°C[6]Rapid heating, potential for pressure buildup.Use of sealed microwave-safe vessels with pressure monitoring.
Flow Chemistry Synthesis 1,3-Dicarbonyl Compound + Hydrazineup to 100°C[3]Excellent temperature control due to high surface-area-to-volume ratio.Precise temperature control via the flow reactor's heating/cooling system.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazole

This protocol is a general guideline and should be adapted based on the specific substrates used.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Thermometer or thermocouple

  • Ice bath

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in the round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Place the flask in an ice bath to pre-cool the mixture.

  • Slowly add the hydrazine hydrate dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25°C).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration and wash with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole.

Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol describes a general procedure for the in-situ generation of a nitrile imine followed by cycloaddition.

Materials:

  • Hydrazonoyl halide (1.0 eq)

  • Alkyne (1.2 eq)

  • Triethylamine (1.5 eq)

  • Toluene (as solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Thermometer or thermocouple

Procedure:

  • In a round-bottom flask, dissolve the hydrazonoyl halide and the alkyne in toluene.

  • Begin stirring the solution at room temperature.

  • Slowly add triethylamine to the reaction mixture. The addition may cause a slight exotherm, so monitor the temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the triethylammonium halide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Exothermic_Reaction_Workflow start Start: Plan Pyrazole Synthesis hazard_assessment Conduct Hazard Assessment - Literature Review - Reagent Analysis - Small-Scale Trial start->hazard_assessment select_control Select Temperature Control Measures - Cooling Bath - Slow Addition - Dilution hazard_assessment->select_control setup Set Up Reaction Apparatus - Thermometer - Condenser - Stirring select_control->setup run_reaction Run Reaction with Continuous Monitoring setup->run_reaction temp_increase Temperature Increase Observed? run_reaction->temp_increase workup Proceed to Workup and Purification run_reaction->workup Reaction Complete controlled Is Increase Controlled? temp_increase->controlled Yes runaway Potential Runaway! Activate Emergency Procedures temp_increase->runaway No controlled->runaway No continue_monitoring Continue Monitoring controlled->continue_monitoring Yes runaway->workup After stabilization continue_monitoring->run_reaction

Caption: Workflow for Managing Exothermic Pyrazole Synthesis.

Troubleshooting_Tree start Problem Encountered issue Select Issue start->issue uncontrolled_temp Uncontrolled Temperature Rise issue->uncontrolled_temp Temp Rise low_yield Low Yield issue->low_yield Low Yield side_products Excess Side Products issue->side_products Side Products cause_temp Cause: - Addition too fast - Insufficient cooling uncontrolled_temp->cause_temp cause_yield Cause: - Temp too low/high - Reagent decomposition low_yield->cause_yield cause_side Cause: - Poor temp control - Incorrect stoichiometry side_products->cause_side solution_temp Solution: - Stop addition - Apply cooling - Reduce addition rate cause_temp->solution_temp solution_yield Solution: - Optimize temperature - Check reagent purity - Use inert atmosphere cause_yield->solution_yield solution_side Solution: - Precise temp control - Verify reagent amounts - Optimize catalyst cause_side->solution_side

Caption: Troubleshooting Decision Tree for Pyrazole Synthesis.

References

Technical Support Center: Catalyst Selection for Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for pyrazole synthesis?

A1: The choice of catalyst is paramount for a successful pyrazole synthesis and is influenced by several factors. Key considerations include the nature of the starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines, alkynes), the desired regioselectivity, and the reaction conditions. For instance, in classical Knorr pyrazole synthesis, acidic or basic catalysts are often employed.[1] However, for multicomponent reactions or syntheses involving less reactive substrates, metal catalysts such as those based on palladium, copper, or nano-ZnO may be necessary to achieve high yields and selectivity.[2][3][4] The reaction solvent can also play a crucial role, with studies showing that fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

A2: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two different carbonyl carbons.[5] Several strategies can be employed to control this selectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or HFIP has been shown to significantly enhance regioselectivity in favor of one isomer.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction. Bulky groups or strong electron-withdrawing/donating groups can favor the formation of a specific regioisomer.[1]

  • Reaction pH: Controlling the acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the initial nucleophile.[1]

Q3: My reaction is resulting in a low yield of the desired pyrazole. What are the common causes and how can I troubleshoot this?

A3: Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of your hydrazine and dicarbonyl compounds, as impurities can lead to side reactions.[2][5] Hydrazine derivatives can also degrade over time.[5]

  • Reaction Conditions: Optimize the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[2]

  • Catalyst and Solvent: The choice of catalyst and solvent significantly impacts reaction rates and yields. For some reactions, nano-ZnO has proven to be an efficient catalyst, leading to high yields in shorter times.[2] Aprotic dipolar solvents like DMF or DMSO might be more effective than polar protic solvents such as ethanol in certain cases.[2]

  • Stoichiometry: Ensure the correct molar ratio of reactants. Sometimes, using a slight excess of the hydrazine can help drive the reaction to completion.[5]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or suboptimal reaction conditions.Screen different catalysts (e.g., acidic, basic, metal-based). Optimize temperature, reaction time, and solvent. Ensure purity of starting materials.[2][5]
Formation of Regioisomeric Mixture Lack of directing effect from substituents or inappropriate solvent.Utilize fluorinated alcohols (TFE, HFIP) as solvents. Modify substituents on the dicarbonyl or hydrazine to introduce steric or electronic bias.[1] Adjust the reaction pH.[1]
Presence of Side Products (e.g., Homocoupling) High reaction temperature or incorrect ligand choice in catalyzed reactions.Lower the reaction temperature. Screen different ligands for copper- or palladium-catalyzed reactions.[2]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature. Catalyst deactivation.Increase the reaction temperature or prolong the reaction time, monitoring by TLC.[2] Use a fresh batch of catalyst or increase catalyst loading.
Discoloration of Reaction Mixture Formation of colored impurities from the hydrazine starting material, especially with hydrazine salts.[5]The addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction.[5] Purification of the crude product by column chromatography or recrystallization is often effective.[5]

Data Presentation: Catalyst and Solvent Effects

Table 1: Comparison of Catalysts for Pyrazole Synthesis

CatalystStarting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO (10 mol%)PhenylhydrazineEthyl acetoacetateEthanolReflux0.595[3][4]
Montmorillonite KSF2,3-dihydro-4H-pyran-4-onesArylhydrazinesEthanolRefluxN/A57-86[6]
[bmim][InCl4]1,3-diketones, AldehydesHydrazinesN/AN/AN/AHigh[7][8]
Copper Triflate/[bmim]PF6Chalconep-((t-butyl)phenyl)hydrazineN/AN/AN/A82[4]
AgOTf (1 mol%)Trifluoromethylated ynonesAryl(alkyl)hydrazinesN/ARoom Temp1up to 99[3]

Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)
Ethanol55 : 45
2,2,2-Trifluoroethanol (TFE)90 : 10
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3
Data derived from studies on the dramatic effect of fluorinated alcohols on regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol describes a method that often favors one regioisomer through the use of a fluorinated alcohol solvent.[9]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in HFIP.

    • Add methylhydrazine to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring its progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[9]

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol details an efficient and environmentally friendly method for pyrazole synthesis.[2][3][4]

  • Materials:

    • Phenylhydrazine (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Nano-ZnO (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • Combine phenylhydrazine, ethyl acetoacetate, and nano-ZnO in a round-bottom flask containing ethanol.

    • Stir the mixture at room temperature.

    • Monitor the reaction's progress by TLC.

    • Upon completion, filter to separate the catalyst.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Materials (1,3-Dicarbonyl & Hydrazine) mix Combine Reactants, Catalyst, and Solvent start->mix catalyst Choose Catalyst (e.g., Acid, Base, Metal) catalyst->mix solvent Select Solvent (e.g., EtOH, HFIP) solvent->mix react Stir at Optimal Temperature mix->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for pyrazole synthesis.

Caption: A troubleshooting guide for low yields in pyrazole synthesis.

References

Technical Support Center: Solvent Effects on Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the regioselectivity of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns on the final pyrazole product.[1]

Q2: Why is controlling regioselectivity in pyrazole synthesis important?

A2: Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q3: What primary factors influence regioselectivity in the Knorr synthesis of pyrazoles?

A3: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1][2] Protic solvents are generally favored for certain reactions, while aprotic polar solvents may favor Michael addition products.[3] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[4]

Q4: My reaction is not regioselective. What alternative synthesis methods can I try?

A4: When the standard Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity, such as β-enaminones or acetylenic ketones, can direct the initial nucleophilic attack to a specific position.[1]

  • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne offers excellent control over regioselectivity, governed by the electronic and steric properties of the substituents.[1]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on solvent-based strategies to control regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1] Standard solvents like ethanol often result in low regioselectivity.[4]

  • Solution: Change the solvent to a fluorinated alcohol. The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve the regioselectivity in favor of a single isomer.[4] In many cases, switching from ethanol to HFIP can change the regioisomeric ratio from approximately 1:1 to >99:1.[4]

  • Mechanism: Fluorinated alcohols are thought to activate the carbonyl group adjacent to an electron-withdrawing group (like a trifluoromethyl group) through hydrogen bonding. This makes that carbonyl carbon significantly more electrophilic, directing the initial attack of the hydrazine and leading to a single major regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions (e.g., in ethanol).[4]

  • Solution: The choice of solvent can sometimes invert or significantly alter the product ratio. While standard conditions in ethanol might produce the 5-substituted pyrazole as the major product, switching to a fluorinated alcohol like TFE or HFIP can strongly favor the formation of the 3-substituted pyrazole.[4] It is crucial to analyze the specific substrate and the desired outcome to select the appropriate solvent system. Aprotic dipolar solvents have also been reported to give better results than polar protic solvents for certain substrates.[6]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once a suitable solvent system is identified, use flash column chromatography on silica gel to separate the isomers on a preparative scale. Careful packing of the column and slow, consistent elution are key to achieving good separation.

Data Presentation

The following table summarizes the quantitative data on the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine.

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [4]

EntrySolventRegioisomer Ratio (2:3)¹Yield (%)
12-FurylCF₃EtOH36:6499
TFE85:1599
HFIP97:398
22-FurylCF₂CF₃EtOH64:3693
TFE98:299
HFIP>99:<199
32-FurylCF₂CH₃EtOH45:5599
TFE98:299
HFIP98:298
42-FurylCO₂EtEtOH44:5686
TFE89:1199
HFIP93:798

¹Regioisomer 2 corresponds to the 5-aryl-3-R² pyrazole, and regioisomer 3 corresponds to the 3-aryl-5-R² pyrazole.

Experimental Protocols

Protocol 1: General Synthesis of N-Methylpyrazoles in a Fluorinated Alcohol Solvent (TFE)

This protocol is adapted from methodologies demonstrating improved regioselectivity.[1][4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE (approx. 0.1 M solution).

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_products Potential Products Diketone Unsymmetrical 1,3-Diketone Intermediate Initial Attack Diketone->Intermediate Hydrazine R²-NH-NH₂ Hydrazine->Intermediate IsomerA Regioisomer A Intermediate->IsomerA Attack at C1 IsomerB Regioisomer B Intermediate->IsomerB Attack at C2

Caption: Formation of two regioisomers from an unsymmetrical 1,3-diketone.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis CheckRatio Analyze Regioisomeric Ratio Start->CheckRatio IsGood Is Ratio > 95:5? CheckRatio->IsGood ChangeSolvent Switch to Fluorinated Solvent (TFE or HFIP) IsGood->ChangeSolvent No End End: Pure Regioisomer IsGood->End Yes Optimize Optimize Temp & Time ChangeSolvent->Optimize Optimize->CheckRatio

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.[1]

Fluorinated_Solvent_Mechanism Proposed Role of Fluorinated Alcohols (ROH) Diketone R¹-C(=O)-CH₂-C(=O)-CF₃ Activated R¹-C(=O)-CH₂-C(=O---H-OR)-CF₃ (Activated Carbonyl) Diketone->Activated Solvent F₃C-CH₂-OH (TFE) Solvent->Activated H-Bonding Attack Preferential Nucleophilic Attack at Activated Carbonyl Activated->Attack Hydrazine Me-NH-NH₂ Hydrazine->Attack Product Single Major Regioisomer Attack->Product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole-3-Carboxylate Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. For pyrazole-3-carboxylate derivatives, the ester group (methyl or ethyl) can influence physicochemical properties such as solubility, cell permeability, and metabolic stability, which in turn can modulate biological activity. It is hypothesized that the ethyl ester, being slightly more lipophilic, may exhibit enhanced cell membrane penetration compared to the methyl ester, potentially leading to increased intracellular concentrations and greater biological effect. However, the smaller methyl group might offer a better fit for certain enzyme active sites.

Anticipated Biological Activities

The primary biological activities associated with pyrazole-3-carboxylate derivatives are antifungal and antimicrobial. Many commercially successful fungicides are pyrazole carboxamides that function by inhibiting the enzyme succinate dehydrogenase (SDH, also known as Complex II) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to fungal cell death. While the simple methyl and ethyl esters of 5-methyl-1H-pyrazole-3-carboxylic acid are not expected to be as potent as their more complex carboxamide counterparts, they may still exhibit baseline activity or serve as valuable synthons for more active molecules.

Data Presentation: A Framework for Comparison

As no direct comparative quantitative data is available, the following table provides a template for researchers to populate with their own experimental findings when comparing the two compounds. The suggested assays are based on the known activities of related pyrazole derivatives.

Biological ActivityAssay TypeTest Organism/TargetMetricMethyl 5-methyl-1H-pyrazole-3-carboxylateEthyl 5-methyl-1H-pyrazole-3-carboxylateReference Compound
Antifungal Activity Broth MicrodilutionCandida albicansMIC (µg/mL)Experimental DataExperimental DataFluconazole
Mycelial Growth InhibitionAspergillus nigerEC50 (µg/mL)Experimental DataExperimental DataCarbendazim
Antimicrobial Activity Broth MicrodilutionStaphylococcus aureusMIC (µg/mL)Experimental DataExperimental DataAmpicillin
Broth MicrodilutionEscherichia coliMIC (µg/mL)Experimental DataExperimental DataAmpicillin
Enzyme Inhibition Colorimetric AssayBovine Heart Mitochondria (SDH)IC50 (µM)Experimental DataExperimental DataMalonate

Experimental Protocols

To facilitate a direct and standardized comparison, the following detailed experimental protocols are provided.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) against yeast-like fungi.

Materials:

  • Test compounds (Methyl and Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

  • Reference antifungal agent (e.g., Fluconazole)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile DMSO

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and reference agent in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.[1][2]

Materials:

  • Test compounds (Methyl and Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

  • Reference antibacterial agent (e.g., Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile DMSO

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and reference agent in DMSO.

  • Serial Dilutions: Prepare two-fold serial dilutions of the compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[3][4][5][6]

Materials:

  • Test compounds (Methyl and Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

  • Reference inhibitor (e.g., Malonate)

  • Source of SDH (e.g., isolated mitochondria from bovine heart or rat liver)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Substrate: Succinate solution

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCIP) solution

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Sample Preparation: Isolate mitochondria from a suitable tissue source using differential centrifugation. The final mitochondrial pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DCIP solution, and varying concentrations of the test compounds or reference inhibitor.

  • Initiation of Reaction: Add the mitochondrial suspension to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the initial rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant biological pathway.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay stock Stock Solution (Compound in DMSO) dilutions Serial Dilutions in RPMI-1640 stock->dilutions plate 96-well Plate Inoculation dilutions->plate inoculum Fungal Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (35°C, 24-48h) plate->incubation readout MIC Determination (Visual/Absorbance) incubation->readout experimental_workflow_sdh prep Mitochondria Isolation (from tissue) setup Assay Plate Setup (Buffer, DCIP, Inhibitor) prep->setup reaction Reaction Initiation (add mitochondria & succinate) setup->reaction measurement Kinetic Absorbance Reading (600 nm) reaction->measurement analysis Data Analysis (Calculate IC50) measurement->analysis sdh_inhibition_pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh oxidation fumarate Fumarate sdh->fumarate fad FAD fadh2 FADH2 fad->fadh2 coq Coenzyme Q fadh2->coq e- transfer coqh2 CoQH2 coq->coqh2 complex_iii Complex III coqh2->complex_iii inhibitor Pyrazole Carboxylate (Inhibitor) inhibitor->sdh

References

A Comparative Guide to the In Vitro Anticancer Activity of 5-Methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] Derivatives of 5-methyl-1H-pyrazole-3-carboxylate, in particular, have emerged as a promising class of compounds for the development of novel cancer therapeutics. This guide provides a comparative overview of the in vitro anticancer activity of these derivatives, presenting supporting experimental data, detailed protocols, and visualizations of relevant biological pathways to aid in ongoing research and drug discovery efforts.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of various 5-methyl-1H-pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. These values have been predominantly determined using MTT and SRB colorimetric assays, which measure cell viability.

Compound ID/SeriesCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives
Compound 14BJAB (B-cell lymphoma)Not SpecifiedPotent anti-proliferative activityNot SpecifiedNot Specified
Novel 5-methyl-1H-pyrazole derivatives
Compound A13LNCaP (Prostate)Luciferase Reporter Gene AssayMore efficient than enzalutamideEnzalutamideNot Specified
Compound A14LNCaP (Prostate)Luciferase Reporter Gene AssayMore efficient than enzalutamideEnzalutamideNot Specified
Tri-substituted pyrazole derivatives
Compound 2HepG2 (Liver)SRB9.13Doxorubicin34.24
Compound 7MCF-7 (Breast)SRB16.52Doxorubicin20.85
A549 (Lung)SRB6.52Doxorubicin5.93
PC3 (Prostate)SRB9.13Doxorubicin38.02
Pyrazole-based hybrids
Indole-Pyrazole Hybrid 33HCT116, MCF7, HepG2, A549MTT< 23.7Doxorubicin24.7–64.8
Indole-Pyrazole Hybrid 34HCT116, MCF7, HepG2, A549MTT< 23.7Doxorubicin24.7–64.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in the literature for evaluating the anticancer activity of pyrazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of pyrazole derivatives B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are also included.[2]

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow:

SRB_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with pyrazole derivatives B->C D Incubate for 48-72 hours C->D E Fix cells with trichloroacetic acid (TCA) D->E F Wash and stain with Sulforhodamine B (SRB) dye E->F G Wash unbound dye F->G H Solubilize bound dye with Tris base solution G->H I Measure absorbance at ~510 nm H->I J Calculate cell growth inhibition and GI50/IC50 I->J

Caption: Workflow of the SRB assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.[2]

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with SRB solution.

  • Washing: Unbound SRB is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.

  • Data Analysis: The optical density is proportional to the total cellular protein, and therefore to the cell number. The IC50 or GI50 (growth inhibition 50) is then calculated.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that pyrazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

CDK_Inhibition cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Pyrazole Derivative Pyrazole Derivative CDK2/Cyclin E CDK2/Cyclin E Pyrazole Derivative->CDK2/Cyclin E inhibits CDK2/Cyclin E->G1 Phase promotes transition to S Phase Cell Cycle Arrest Cell Cycle Arrest

Caption: Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some pyrazole derivatives have been found to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrazole Derivative Pyrazole Derivative Mitochondrial Stress Mitochondrial Stress Pyrazole Derivative->Mitochondrial Stress Death Receptors (e.g., Fas, TRAIL) Death Receptors (e.g., Fas, TRAIL) Pyrazole Derivative->Death Receptors (e.g., Fas, TRAIL) Release of Cytochrome c Release of Cytochrome c Mitochondrial Stress->Release of Cytochrome c Caspase-9 Activation Caspase-9 Activation Release of Cytochrome c->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, TRAIL)->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Pyrazole derivatives can induce apoptosis through multiple pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyrazole derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors are often overexpressed in cancer and play a vital role in tumor growth, angiogenesis, and metastasis.

RTK_Inhibition Pyrazole Derivative Pyrazole Derivative EGFR/VEGFR EGFR/VEGFR Pyrazole Derivative->EGFR/VEGFR inhibits Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK) Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR/VEGFR->Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK)->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK/ERK)->Angiogenesis

Caption: Inhibition of RTKs by pyrazole derivatives blocks pro-cancer signaling.

References

Pyrazole Derivatives as Selective COX-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, supported by experimental data. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with Celecoxib being a prominent example. This analysis focuses on key metrics such as inhibitory concentration (IC50) and the selectivity index (SI) to evaluate the potency and safety profile of these compounds.

Data Presentation: COX-1 and COX-2 Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) suggests a more favorable safety profile with potentially fewer gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference(s)
Celecoxib 150.04375[1]
9.40.08117.5[2]
-0.28178.57[3]
SC-558 >1000.053>1900[1]
Compound 5u 134.121.7974.92[4]
Compound 5s 183.112.5172.95[4]
Compound 4a 5.640.678.41[5]
Compound 4b 6.120.5810.55[5]
PYZ16 >5.580.5210.73[3]
PYZ28 >500.26>192.3[3]
Compound T3 -0.781-[6]
Compound T5 -0.781-[6]

Experimental Protocols

A standardized methodology is crucial for the comparative analysis of COX inhibitory activity. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay based on enzyme immunoassay (EIA).

In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

Objective: To determine the half-maximal inhibitory concentration (IC50) values of test compounds against ovine or human COX-1 and recombinant human COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stannous Chloride (SnCl2) solution to stop the reaction

  • Prostaglandin (PG) Screening EIA Kit (containing PG screening antiserum, tracer, and standard)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the enzymes, heme, and arachidonic acid to their working concentrations in the reaction buffer.

  • Assay Setup: To individual wells of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and heme.

  • Inhibitor Addition: Add various concentrations of the test compounds (or vehicle control) to the wells. It is recommended to also include a known COX-2 inhibitor, such as Celecoxib, as a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[7]

  • Incubation: Incubate the plate for a short, precise duration (e.g., 2 minutes) at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding a solution of SnCl2. This reduces the prostaglandin G2 (PGG2) produced by COX to the more stable prostaglandin F2α (PGF2α).[8]

  • Quantification by EIA: The amount of PGF2α produced is then quantified using a competitive enzyme immunoassay. This involves adding the PGF2α antiserum and a PGF2α-acetylcholinesterase tracer. The plate is incubated to allow for competitive binding.

  • Development and Reading: After washing the plate, a substrate for acetylcholinesterase (Ellman's Reagent) is added, which results in a colorimetric reaction. The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).[9]

  • Data Analysis: The concentration of PGF2α is calculated based on a standard curve. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors block this pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2_Enzyme induces expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2_Inhibitors Pyrazole Derivatives (COX-2 Inhibitors) COX2_Inhibitors->COX2_Enzyme inhibit

Caption: COX-2 pathway in inflammation and its inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the IC50 of pyrazole derivatives against COX enzymes.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup: Add Buffer, Enzyme (COX-1 or COX-2), Heme to Plate Start->Assay_Setup Inhibitor_Addition Add Pyrazole Derivatives (Varying Concentrations) Assay_Setup->Inhibitor_Addition Pre_incubation Pre-incubate at 37°C Inhibitor_Addition->Pre_incubation Reaction_Initiation Initiate Reaction: Add Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (2 min) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction: Add SnCl2 Incubation->Reaction_Termination EIA Quantify Prostaglandin Production (EIA) Reaction_Termination->EIA Data_Analysis Data Analysis: Calculate % Inhibition and IC50 EIA->Data_Analysis End End: Determine Potency & Selectivity Data_Analysis->End

Caption: Workflow for in vitro COX inhibition screening.

References

A Comparative Guide to the Analytical Validation of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with supporting data and detailed protocols. Alternative methods are also discussed to provide a broader analytical perspective.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust, precise, and widely accessible technique for the analysis of moderately polar small organic molecules like this compound, making it the method of choice for routine quality control and stability testing. A very similar compound, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, has been successfully analyzed using RP-HPLC, indicating the suitability of this method.[1]

Experimental Protocol: Validated RP-HPLC Method

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.

Data Presentation: Summary of Validation Parameters

The following table summarizes the quantitative data from the validation of the RP-HPLC method, demonstrating its suitability for the intended purpose.

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
Specificity No interference from blank or placeboNo co-eluting peaks at the analyte's retention time
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.6 µg/mL-
Robustness Unaffected by minor changes in flow rate and mobile phase compositionConsistent results with small variations in method parameters

Method Validation Workflow

Analytical Method Validation Workflow cluster_params Validation Parameters A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Testing B->I J Final Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for analytical method validation.

Alternative and Supporting Analytical Methods

While RP-HPLC is ideal for quantification, a comprehensive analysis often involves other techniques for structural confirmation and characterization. Pyrazole derivatives are routinely characterized using a suite of spectroscopic methods.[2][3][4]

Method Primary Application Advantages Limitations
Nuclear Magnetic Resonance (NMR) Structure elucidation and confirmation.[2]Provides detailed structural information about the arrangement of atoms.Lower sensitivity than MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight determination and structural information via fragmentation.[5]High sensitivity; can be coupled with HPLC (LC-MS) for enhanced specificity.May not distinguish between isomers without fragmentation analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.[2]Fast and non-destructive.Provides limited structural information; not suitable for quantification.
Gas Chromatography (GC) Analysis of volatile and thermally stable compounds.High resolution and sensitivity.Requires derivatization for non-volatile compounds; potential for thermal degradation.

General Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques Sample Dissolve/Prepare Sample NMR NMR (¹H, ¹³C) Structure Elucidation Sample->NMR MS Mass Spectrometry Molecular Weight Sample->MS IR FT-IR Functional Groups Sample->IR Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for spectroscopic characterization.

Conclusion

For the routine quantitative analysis of this compound, a validated RP-HPLC method offers the best combination of accuracy, precision, and robustness. Spectroscopic methods such as NMR, MS, and FT-IR are complementary techniques that are indispensable for initial structure confirmation and characterization but are not typically employed for routine quantification in a quality control environment. The choice of method should align with the specific analytical objective, whether it is for release testing, stability studies, or initial structural verification.

References

Navigating the Kinase Labyrinth: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors. However, achieving target specificity remains a critical challenge. Off-target effects can lead to unforeseen toxicities or convoluted pharmacological profiles. This guide provides an objective comparison of the cross-reactivity of two prominent pyrazole-based kinase inhibitors, Ruxolitinib and Tozasertib, supported by experimental data and detailed methodologies to aid in the rational design and interpretation of research findings.

Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of Ruxolitinib and Tozasertib against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the distinct selectivity profiles shaped by the chemical modifications of the pyrazole core.

Ruxolitinib: A JAK1/2 Selective Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are crucial mediators of cytokine signaling.[1][2] Its selectivity is pivotal to its therapeutic efficacy in myeloproliferative neoplasms.[2]

Target Kinase Ruxolitinib IC₅₀ (nM) Reference
JAK1 3.3 [1][2]
JAK2 2.8 [1][2]
TYK219[1]
JAK3428[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% in in vitro biochemical assays.

Tozasertib (VX-680): A Pan-Aurora Kinase Inhibitor with Notable Off-Targets

Tozasertib is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[3] However, it exhibits significant cross-reactivity against other kinases, classifying it as a multi-targeted inhibitor.[3][4]

Target Kinase Tozasertib IC₅₀ (nM) Reference
Aurora A 0.6 - 30 [3][4]
Aurora B 18 - 68 [3][4]
Aurora C 4.6 [3]
RIPK1180[4]
Fms-related tyrosine kinase-3 (FLT3)30[3]
BCR-ABL30[3]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% in in vitro biochemical assays.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate cross-reactivity data is essential for accurate interpretation. Below are detailed protocols for two key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Recombinant Kinase of interest

  • Substrate (specific to the kinase)

  • ATP

  • Test Inhibitor (e.g., Ruxolitinib, Tozasertib)

  • Assay Buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the assay buffer.

    • Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[6][7]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[6][7]

    • Incubate at room temperature for 30-60 minutes.[6][7]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess drug-target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10][11]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test Inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., thermal cycler) and cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein and a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.

    • Incubate under normal cell culture conditions for a specified time.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[8][10] Unbound proteins will denature and aggregate at lower temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or other appropriate methods.[8]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature and inhibitor concentration.

    • Generate melt curves by plotting the percentage of soluble protein against temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.

    • Alternatively, for isothermal dose-response experiments, plot the amount of soluble protein at a single, denaturing temperature against the inhibitor concentration to determine the EC₅₀ for target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental workflows is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation Ruxolitinib Ruxolitinib JAK->Ruxolitinib pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Ruxolitinib->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Aurora_B Tozasertib Tozasertib Aurora_A->Tozasertib Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B->Tozasertib Chromosome Chromosome Alignment & Segregation Aurora_B->Chromosome Cleavage Cleavage Furrow Formation Aurora_B->Cleavage Tozasertib->Aurora_A Inhibition Tozasertib->Aurora_B Inhibition

Figure 2: Role of Aurora kinases in the cell cycle and inhibition by Tozasertib.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) Start_invitro Start Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start_invitro->Reaction ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->ADP_Glo Detection Add Kinase Detection Reagent (ADP -> ATP, Luminescence) ADP_Glo->Detection Measure Measure Luminescence Detection->Measure Analysis_invitro Calculate IC₅₀ Measure->Analysis_invitro End_invitro End Analysis_invitro->End_invitro Start_cellular Start Treatment Treat Cells with Inhibitor Start_cellular->Treatment Heating Heat Shock (Temperature Gradient) Treatment->Heating Lysis Cell Lysis & Centrifugation (Separate Soluble/Insoluble) Heating->Lysis WB Western Blot (Detect Soluble Target Protein) Lysis->WB Analysis_cellular Quantify Bands & Plot Melt Curve WB->Analysis_cellular End_cellular End Analysis_cellular->End_cellular

Figure 3: Workflow for key cross-reactivity and target engagement assays.

References

A Researcher's Guide to Spectroscopic Differentiation of Methyl 5-methyl-1H-pyrazole-3-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of regioisomers is a critical step. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, and distinguishing between them is essential for understanding structure-activity relationships and ensuring the purity of active pharmaceutical ingredients. This guide provides a comparative analysis of spectroscopic methods for differentiating between methyl 5-methyl-1H-pyrazole-3-carboxylate and its regioisomer, methyl 3-methyl-1H-pyrazole-5-carboxylate.

Spectroscopic Data Summary

The primary spectroscopic techniques for differentiating these regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While mass spectrometry will confirm the molecular weight of both isomers, it cannot distinguish between them. IR spectroscopy may show subtle differences in fingerprint regions, but NMR spectroscopy, particularly with two-dimensional techniques, provides the most definitive evidence for structural assignment.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Proton This compound (Predicted δ, ppm) Methyl 3-methyl-1H-pyrazole-5-carboxylate (Predicted δ, ppm) Key Differentiator
Pyrazole-H4~6.4~6.7The chemical shift of the pyrazole ring proton is influenced by the position of the electron-withdrawing carboxylate group.
Pyrazole-CH₃~2.3~2.4Minor difference in chemical shift.
OCH₃~3.8~3.9Minor difference in chemical shift.
NHBroad, ~13.0Broad, ~13.0Highly dependent on solvent and concentration.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Carbon This compound (Predicted δ, ppm) Methyl 3-methyl-1H-pyrazole-5-carboxylate (Predicted δ, ppm) Key Differentiator
Pyrazole-C3~145~150The carbon attached to the methyl group will have a significantly different chemical shift compared to when it is attached to the carboxylate group.
Pyrazole-C4~108~110The chemical shift of C4 is influenced by the substituent pattern.
Pyrazole-C5~140~142The carbon attached to the carboxylate group will have a different chemical shift compared to when it is attached to the methyl group.
Pyrazole-CH₃~12~14Minor difference in chemical shift.
OCH₃~52~53Minor difference in chemical shift.
C=O~163~161The electronic environment of the carbonyl carbon differs slightly between the two isomers.

Table 3: Comparative IR Spectroscopic Data (Predicted)

Functional Group This compound (Predicted ν, cm⁻¹) Methyl 3-methyl-1H-pyrazole-5-carboxylate (Predicted ν, cm⁻¹) Key Differentiator
N-H Stretch3100-3300 (broad)3100-3300 (broad)Likely to be very similar.
C=O Stretch~1720~1715Subtle shifts may be observed due to differences in conjugation and electronic effects.
C=C & C=N Stretches1500-16501500-1650The pattern in the fingerprint region may show minor, but potentially distinguishable, differences.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water to avoid exchange with the N-H proton.

  • ¹H NMR Spectroscopy : Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Spectroscopy : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (HMBC and NOESY) :

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the protons of the pyrazole-CH₃ group will show a correlation to the C5 carbon in this compound, and to the C3 carbon in its regioisomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons. A key correlation to look for is between the N-H proton and the protons of the nearest substituent (the methyl group at C5 or the methoxy group of the ester at C3 for this compound).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum to determine the molecular weight of the compound.

Visualization of the Differentiation Workflow

The logical workflow for the spectroscopic differentiation of the two regioisomers can be visualized as follows:

G Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_conclusion Structure Elucidation Synthesis Synthesis of Pyrazole Carboxylate MS Mass Spectrometry Synthesis->MS Confirms Molecular Formula IR IR Spectroscopy Synthesis->IR Functional Group Analysis NMR NMR Spectroscopy Synthesis->NMR Primary Structural Information H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR HMBC_NMR 2D HMBC NMR->HMBC_NMR NOESY_NMR 2D NOESY NMR->NOESY_NMR Regioisomer1 This compound H1_NMR->Regioisomer1 Distinguishable Chemical Shifts Regioisomer2 Methyl 3-methyl-1H-pyrazole-5-carboxylate H1_NMR->Regioisomer2 Distinguishable Chemical Shifts C13_NMR->Regioisomer1 Distinct Carbon Environments C13_NMR->Regioisomer2 Distinct Carbon Environments HMBC_NMR->Regioisomer1 Unambiguous Connectivity HMBC_NMR->Regioisomer2 Unambiguous Connectivity NOESY_NMR->Regioisomer1 Through-space Correlations NOESY_NMR->Regioisomer2 Through-space Correlations

Caption: Workflow for the spectroscopic differentiation of pyrazole regioisomers.

The definitive assignment of the regioisomers relies heavily on 2D NMR experiments. The HMBC experiment will show a correlation from the methyl protons to either the C3 or C5 of the pyrazole ring, and from the methoxy protons to the carbonyl carbon, which in turn is correlated to either C3 or C5. Similarly, NOESY can provide through-space correlations between the N-H proton and the substituents at the C3 and C5 positions, further confirming the regiochemistry. By employing this systematic spectroscopic approach, researchers can confidently distinguish between the this compound regioisomers, ensuring the integrity of their research and development efforts.

comparative study of different synthetic routes to methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key heterocyclic scaffolds is of paramount importance. Methyl 5-methyl-1H-pyrazole-3-carboxylate is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

Comparison of Synthetic Routes

Two main strategies for the synthesis of this compound have been identified: the oxidation of 3,5-dimethylpyrazole followed by esterification, and the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Oxidation & EsterificationRoute 2: Cyclocondensation
Starting Materials 3,5-Dimethylpyrazole, Potassium permanganate, Methanol, Acid catalystEthyl 2,4-dioxopentanoate, Hydrazine hydrate, Methanol (for transesterification)
Key Intermediates 5-Methyl-1H-pyrazole-3-carboxylic acidEthyl 5-methyl-1H-pyrazole-3-carboxylate
Overall Yield ~15% (calculated from 18% for oxidation and an estimated high-yield esterification)>70% (based on reported high yields for the ethyl ester)[1]
Reaction Steps 22 (Cyclocondensation followed by transesterification)
Reagents & Solvents Water, Potassium permanganate, Hydrochloric acid, Methanol, Sulfuric acidEthanol, Hydrazine hydrate, Methanol, Acid/Base catalyst
Reaction Conditions Oxidation: 70-90°C; Esterification: RefluxCyclocondensation: 0°C to room temperature; Transesterification: Reflux

Experimental Protocols

Route 1: Oxidation of 3,5-Dimethylpyrazole and Subsequent Esterification

This two-step route begins with the oxidation of the readily available 3,5-dimethylpyrazole to form the carboxylic acid intermediate, which is then esterified.

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid [2]

  • Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C.

  • Slowly add potassium permanganate (517 g, 3.271 mol) while maintaining the temperature below 90°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with distilled water.

  • Acidify the filtrate to pH 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.

  • Collect the precipitate by filtration and wash with distilled water to afford 3,5-pyrazoledicarboxylic acid.

  • Neutralize the remaining aqueous filtrate to pH 5-6, collect the precipitate by filtration, and wash with distilled water to yield 5-methyl-1H-pyrazole-3-carboxylic acid (18.1 g, 18% yield) as white crystals.[2]

Step 2: Esterification to this compound (Fischer Esterification)

  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Cyclocondensation and Transesterification

This route involves the formation of the pyrazole ring by reacting a β-ketoester with hydrazine, followed by conversion of the resulting ethyl ester to the desired methyl ester.

Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate [1]

  • Prepare a solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in ethanol (400 mL).

  • Cool the solution to 0°C and slowly add hydrazine hydrate (6.96 g, 139 mmol).

  • Stir the reaction mixture at 0°C for 1 hour.

  • Concentrate the mixture under reduced pressure to obtain ethyl 3-methyl-1H-pyrazole-5-carboxylate (19 g, 97% yield).[1] An alternative procedure reports a yield of 74%.[1]

Step 2: Transesterification to this compound

  • Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate in a large excess of methanol.

  • Add a catalytic amount of a suitable acid or base (e.g., sulfuric acid, sodium methoxide).

  • Reflux the mixture until the transesterification is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Work up the reaction mixture depending on the catalyst used (neutralization for acid catalysis, or quenching for base catalysis).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation.

Visualization of Synthetic Pathways

Route1 A 3,5-Dimethylpyrazole reagent1 KMnO4, H2O 70-90°C A->reagent1 B 5-Methyl-1H-pyrazole-3-carboxylic acid reagent2 Methanol, H+ Reflux B->reagent2 C This compound reagent1->B reagent2->C

Route 1: Oxidation and Esterification Pathway.

Route2 D Ethyl 2,4-dioxopentanoate hydrazine Hydrazine hydrate Ethanol, 0°C D->hydrazine E Ethyl 5-methyl-1H-pyrazole-3-carboxylate transesterification Methanol, H+ or MeO- Reflux E->transesterification F This compound hydrazine->E transesterification->F

Route 2: Cyclocondensation and Transesterification Pathway.

Conclusion

Based on the available data, Route 2, the cyclocondensation of ethyl 2,4-dioxopentanoate with hydrazine followed by transesterification, appears to be the more efficient method for the synthesis of this compound. This route offers a significantly higher overall yield and milder reaction conditions for the key ring-forming step. While Route 1 utilizes a simple starting material, the low yield of the oxidation step is a considerable drawback. For researchers prioritizing yield and efficiency, the cyclocondensation approach is the recommended pathway.

References

Pyrazole Carboxamides: A Head-to-Head Comparison as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of pyrazole carboxamides targeting five key enzyme classes: Succinate Dehydrogenase (SDH), BRAF kinase, p38 MAP kinase, Carbonic Anhydrases (CAs), and Cholinesterases (ChEs). The comparative analysis is supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Succinate Dehydrogenase (SDH) Inhibitors

Pyrazole carboxamides are a prominent class of SDH inhibitors, primarily utilized as fungicides in agriculture. These compounds disrupt the mitochondrial electron transport chain, leading to fungal cell death.

Data Presentation: Comparative Inhibitory Activity of Pyrazole Carboxamide SDH Inhibitors

CompoundTarget Organism/EnzymeIC50/EC50 (µM)Reference CompoundIC50/EC50 of Reference (µM)Reference
Compound Ip Fusarium graminearum0.93 µg/mLThifluzamide>50 µg/mL[1]
Boscalid>50 µg/mL[1]
Compound 7s Porcine SDH0.014Fluxapyroxad2.87 (205-fold less potent)[2][3]
Compound 7u Wheat powdery mildew0.633 mg/LFluxapyroxadNot specified[3]
BenzovindiflupyrNot specified[3]
Compound Ig Rhizoctonia solani90.6% inhibition at 100 µg/mLThifluzamideNot specified[4]

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

A common method to assess SDH inhibition is a colorimetric assay using the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution

  • Enzyme source (e.g., isolated mitochondria or purified SDH)

  • Test compounds (pyrazole carboxamides) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, succinate, and DCPIP in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known SDH inhibitor).

  • Initiate the reaction by adding the enzyme source to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCPIP by SDH leads to a color change and a decrease in absorbance.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization:

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Succinate, DCPIP) add_reagents Add Reaction Mix to 96-well Plate reagents->add_reagents inhibitors Prepare Pyrazole Carboxamide Dilutions add_inhibitors Add Inhibitors to Wells inhibitors->add_inhibitors add_reagents->add_inhibitors add_enzyme Add SDH Enzyme add_inhibitors->add_enzyme read_plate Measure Absorbance (600 nm, kinetic) add_enzyme->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Workflow for SDH Inhibition Assay.

BRAF Kinase Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are drivers in many cancers. Pyrazole carboxamides have been developed as potent inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.

Data Presentation: Comparative Inhibitory Activity of Pyrazole Carboxamide BRAF Inhibitors

CompoundTarget EnzymeIC50 (µM)Selectivity ProfileReference
Compound 23b BRAF V600E>90% inhibition at 10 µMSelective for BRAF V600E and CRAF over other kinases[5]
BRAF WT>20[5]
CRAF>90% inhibition at 10 µM[5]
Compound 38 B-RafNot specifiedPotent and selective B-Raf inhibitor[6]

Experimental Protocol: BRAF Kinase Inhibition Assay

A common method for assessing BRAF kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Kinase buffer (e.g., HEPES buffer with MgCl2, MnCl2, DTT, and BSA)

  • Recombinant BRAF V600E enzyme

  • MEK1 (substrate)

  • ATP

  • Europium-labeled anti-phospho-MEK antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Test compounds (pyrazole carboxamides) dissolved in DMSO

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Add the BRAF V600E enzyme and MEK1 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature to allow for phosphorylation of MEK1 by BRAF.

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated MEK1.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization:

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->BRAF

BRAF Signaling Pathway Inhibition.

p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases. Pyrazole-based compounds have been extensively studied as p38 MAP kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity of Pyrazole-based p38 MAP Kinase Inhibitors

CompoundTarget EnzymeIC50 (µM)In vivo ActivityReference
BIRB 796 (Doramapimod) p38 MAP KinaseNot specified in abstractSelected as a clinical candidate for inflammatory diseases[7]
Roche Compound Recombinant p38 MAP Kinase1.7896% inhibition of LPS-stimulated TNF-α production in rats at 30 mg/kg p.o.[8]

Experimental Protocol: p38 MAP Kinase Inhibition Assay

A common in vitro assay for p38 MAP kinase inhibition involves measuring the phosphorylation of a specific substrate, such as ATF2.

Materials:

  • Kinase assay buffer

  • Active p38 MAP kinase enzyme

  • ATF2 (substrate)

  • [γ-32P]ATP

  • Test compounds (pyrazole ureas) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, active p38 MAP kinase, and the test compound at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATF2 and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization:

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription Transcription Factors (e.g., ATF2, CREB) p38->Transcription Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) MK2->Inflammation Transcription->Inflammation Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->p38 CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Buffer and p-NPA Substrate mix_reagents Mix Buffer, CA Enzyme, and Inhibitor reagents->mix_reagents inhibitors Prepare Pyrazole Carboxamide Dilutions inhibitors->mix_reagents add_substrate Add p-NPA to Initiate Reaction mix_reagents->add_substrate read_absorbance Measure Absorbance (400 nm) add_substrate->read_absorbance calculate_ki Calculate Ki Values read_absorbance->calculate_ki ChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Buffer, DTNB, and Substrate mix_reagents Mix Buffer, DTNB, Enzyme, and Inhibitor reagents->mix_reagents inhibitors Prepare Pyrazole Carboxamide Dilutions inhibitors->mix_reagents add_substrate Add Substrate to Initiate Reaction mix_reagents->add_substrate read_absorbance Measure Absorbance (412 nm) add_substrate->read_absorbance calculate_inhibition Calculate Inhibition/% and IC50/Ki Values read_absorbance->calculate_inhibition

References

Validating the Binding Affinity of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Derivatives to a Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives, focusing on their binding affinity to a designated target protein. It is intended for researchers, scientists, and professionals in the field of drug development. The guide outlines experimental data, detailed protocols for key binding affinity assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2] The this compound scaffold, in particular, serves as a versatile template for the design of potent and selective inhibitors for various protein targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] Validating the binding affinity of these derivatives to their target proteins is a critical step in the drug discovery process, providing a quantitative measure of their potency and potential therapeutic efficacy.

Comparative Binding Affinity Data

To illustrate the comparative binding affinities, a hypothetical series of this compound derivatives was evaluated against a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[4] The binding affinities, represented by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), are summarized in the table below. Lower values indicate higher binding affinity and potency.

Compound IDR1-SubstituentR2-SubstituentIC50 (nM)Kd (nM)
MMP-001 -H-Phenyl150250
MMP-002 -H-4-Chlorophenyl75120
MMP-003 -H-4-Methoxyphenyl110190
MMP-004 -CH3-Phenyl200350
MMP-005 -CH3-4-Chlorophenyl95160

This data is representative and for illustrative purposes.

Experimental Protocols

The determination of binding affinity is crucial for understanding the interaction between a ligand and its protein target.[5] Several biophysical techniques are commonly employed to measure these interactions in real-time and at equilibrium.[5][6] Below are detailed protocols for two widely used methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an immobilized protein by detecting changes in the refractive index at the surface of a sensor chip.[5][7]

Protocol:

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (e.g., CDK2) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the derivative solutions over the immobilized protein and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections using a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-immobilized flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][7]

Protocol:

  • Sample Preparation:

    • Dialyze the target protein and the this compound derivative extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the derivative. The protein is typically placed in the sample cell, and the derivative in the injection syringe.

  • Titration:

    • Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the derivative solution into the injection syringe.

    • Perform a series of small, sequential injections of the derivative into the protein solution while stirring.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the raw ITC data (heat flow versus time) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the derivative to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a protein kinase that could be targeted by this compound derivatives.

Signaling_Pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Pyrazole Derivative (Inhibitor) inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for validating the binding affinity of a compound to a target protein.

Experimental_Workflow start Start: Synthesized Pyrazole Derivatives protein_expression Target Protein Expression and Purification start->protein_expression binding_assay Binding Affinity Assay (e.g., SPR, ITC) start->binding_assay protein_expression->binding_assay data_analysis Data Analysis and Determination of Kd/IC50 binding_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design end End: Candidate Selection lead_optimization->end

Caption: Workflow for binding affinity validation.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-Methyl-1H-pyrazole-3-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl 5-methyl-1H-pyrazole-3-carboxylate analogs, with a primary focus on their development as anticancer agents. The following sections detail their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways involved.

Quantitative Biological Data

Recent research has focused on the development of 5-methyl-1H-pyrazole derivatives as potent antagonists of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1] The following table summarizes the in vitro antiproliferative activity of a series of these analogs against the LNCaP human prostate cancer cell line, which is sensitive to androgen. The data is presented as IC50 values, the half-maximal inhibitory concentration, with the clinically used AR antagonist Enzalutamide serving as a reference compound.

Compound IDR1 SubstitutionR2 SubstitutionLNCaP Cell Growth Inhibition IC50 (μM)[1]
A1 HH> 40
A2 2-FH18.3
A3 3-FH12.5
A4 4-FH10.7
A5 2-ClH21.4
A6 3-ClH15.6
A7 4-ClH11.2
A8 2-CH3H25.8
A9 3-CH3H13.1
A10 4-CH3H9.8
A11 2-CF3H7.5
A12 3-CF3H5.2
A13 4-CF3H1.8
A14 4-CNH2.1
A15 2-F, 4-CNH3.5
A16 3-F, 4-CNH2.9
B1 HCH3> 40
B2 4-CF3CH33.2
Enzalutamide --3.4

Key SAR Observations:

  • Substitution on the Phenyl Ring (R1): Unsubstituted analog A1 was inactive. Halogen and methyl substitutions at the para-position (A4 , A7 , A10 ) generally resulted in better activity than ortho- or meta-substitutions. Electron-withdrawing groups, particularly at the para-position, significantly enhanced potency. The 4-trifluoromethyl (A13 ) and 4-cyano (A14 ) analogs were the most potent compounds in this series, exhibiting superior activity to the reference drug Enzalutamide.

  • Substitution on the Pyrazole Nitrogen (R2): The introduction of a methyl group at the N1 position of the pyrazole ring, as seen in the comparison of A13 and B2 , led to a slight decrease in activity. This suggests that a hydrogen at this position may be favorable for AR antagonism.

Experimental Protocols

The biological evaluation of these this compound analogs involved several key experiments. Detailed methodologies are provided below.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This assay is crucial for determining the antagonistic activity of the synthesized compounds on the androgen receptor.

Objective: To measure the ability of test compounds to inhibit the transcriptional activity of the androgen receptor induced by a known agonist.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP).

  • Reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene.

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Test compounds and reference antagonist (e.g., Enzalutamide).

  • Androgen agonist (e.g., R1881).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference antagonist.

  • Agonist Stimulation: After a 1-2 hour pre-incubation with the compounds, add a fixed concentration of the androgen agonist R1881 to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the agonist-only control. IC50 values are then determined from the dose-response curves.[1]

Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., LNCaP).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Addition: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the androgen receptor signaling pathway, which is the primary target of the discussed pyrazole analogs, and a typical experimental workflow for screening potential inhibitors.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR AR (Dimerization & Translocation) AR->AR AR_dimer AR Dimer AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Response Cellular Response (Proliferation, Survival) Protein->Cell_Response Inhibitor Pyrazole Analog (AR Antagonist) Inhibitor->AR Inhibits Translocation Inhibitor->AR_HSP Prevents Androgen Binding

Caption: Androgen Receptor Signaling Pathway and Mechanism of Action for Pyrazole Analogs.

Experimental_Workflow Experimental Workflow for Screening AR Antagonists cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening: AR Luciferase Assay Purification->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Antiproliferative Antiproliferative Assay (e.g., MTT) Dose_Response->Antiproliferative Hit_Compounds Hit Compounds Antiproliferative->Hit_Compounds SAR_Analysis SAR Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: Workflow for the Discovery and Development of Pyrazole-Based AR Antagonists.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized methyl 5-methyl-1H-pyrazole-3-carboxylate, a key building block in modern drug discovery. The purity of such intermediates is paramount, directly impacting the synthesis of active pharmaceutical ingredients (APIs) and the reliability of biological data. This document outlines detailed experimental protocols for state-of-the-art analytical techniques and compares the subject compound with other notable pyrazole derivatives, supported by experimental data from scientific literature.

Introduction to Purity Assessment of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Ensuring the purity of pyrazole-based intermediates like this compound is a critical step in the drug development pipeline. High-purity starting materials, typically exceeding 97-99%, are essential for reproducible synthetic outcomes and accurate biological screening. Impurities, which can include regioisomers, unreacted starting materials, and by-products, can lead to misleading structure-activity relationships (SAR) and potential toxicity.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of the synthesized this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Threshold
HPLC (UV) Differential partitioning between a stationary and mobile phaseHigh resolution, quantitative, applicable to a wide range of compounds.Requires a chromophore for UV detection.> 99%
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity, provides structural information of impurities.Requires volatile and thermally stable compounds.> 99%
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard, provides structural confirmation.[1][2][3][4]Lower sensitivity compared to chromatographic methods.> 98%
Melting Point Temperature range of solid-to-liquid phase transitionSimple, rapid indication of purity.Not quantitative, susceptible to user interpretation.Sharp, narrow range

Comparative Analysis with Alternative Pyrazole Derivatives

To contextualize the performance of this compound, it is compared with other well-established pyrazole-containing drugs. These alternatives have well-documented analytical methods and purity standards, providing a benchmark for the synthesized compound.

Table 2: Purity and Analytical Methods for Commercially Available Pyrazole-Based Drugs

CompoundTherapeutic UseTypical Purity SpecificationEstablished Analytical Method for Purity
Celecoxib Anti-inflammatory (COX-2 inhibitor)> 99.5%HPLC-UV[5][6][7][8][9]
Sildenafil Erectile dysfunction (PDE5 inhibitor)> 99.0%HPLC-UV[10][11][12][13][14]
Rimonabant Anti-obesity (CB1 receptor antagonist)> 99.0%HPLC-UV[15][16][17][18][19]

The stringent purity requirements for these marketed drugs underscore the importance of robust analytical methods for novel pyrazole derivatives intended for pharmaceutical development.

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below. These protocols are based on established methods for similar pyrazole derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of compounds with a range of polarities. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis of specific impurities, certified reference standards are required.

Method Validation Parameters:

  • Linearity: To be assessed over a concentration range (e.g., 0.05 - 0.5 mg/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Accuracy: Assessed by spike-recovery experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed to identify and quantify volatile or semi-volatile impurities that may be present from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times. Quantification can be performed using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2][3][4]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Based on the data for 5-methyl-1H-pyrazole-3-carboxylic acid (¹H NMR (DMSO-d₆, 400 MHz) δ 12.83 (br. s, 1H), 6.43 (s, 1H), 2.22 (s, 3H)), the predicted shifts for the methyl ester are as follows.[20]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole-H (C4)~6.5Singlet1H
Pyrazole-CH₃ (C5)~2.3Singlet3H
Ester-OCH₃~3.8Singlet3H
NH~13.0 (broad)Singlet1H

Visualizing Workflows and Relationships

General Workflow for Purity Assessment

G General Workflow for Purity Assessment of Synthesized Compound cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Analysis cluster_decision Decision and Further Steps Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC for qualitative assessment Purification->TLC HPLC HPLC-UV for quantitative purity TLC->HPLC GCMS GC-MS for volatile impurities HPLC->GCMS qNMR qNMR for absolute purity GCMS->qNMR PurityCheck Purity > 99%? qNMR->PurityCheck FurtherPurification Further Purification PurityCheck->FurtherPurification No Proceed Proceed to Biological Assays PurityCheck->Proceed Yes FurtherPurification->HPLC

Caption: Workflow for the synthesis, purification, and purity assessment of the target compound.

Relationship between Analytical Techniques

G Interrelation of Analytical Techniques for Comprehensive Purity Profile Compound Synthesized Compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Quantitative Purity HPLC->Purity MS Mass Spectrometry GCMS->MS Structure Structural Confirmation NMR->Structure NMR->Purity qNMR ImpurityID Impurity Identification NMR->ImpurityID Structure of Impurities MS->ImpurityID

Caption: Relationship between analytical techniques for a full characterization of the synthesized compound.

Performance Benchmarks in a Biological Context

While specific biological activity data for this compound is not widely published, its structural motifs are common in kinase inhibitors. The performance of a high-purity sample can be benchmarked against other pyrazole-based kinase inhibitors in relevant assays.

Table 4: Representative IC₅₀ Values for Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)
Pyrazolyl benzimidazolesAurora A/B2.2 - 28.9
Pyrazole-based inhibitorsAkt161
Pyrazole-based inhibitorsCDK1488

High-purity this compound should be used in initial screenings to establish a reliable baseline activity. The presence of impurities could lead to either false positive or false negative results, confounding the SAR and potentially leading to the premature termination of a promising lead series.

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC provides robust quantitative data on purity and non-volatile impurities, while GC-MS is essential for identifying volatile residues. qNMR offers a powerful method for determining absolute purity and confirming the structure of the synthesized compound. By employing these detailed protocols and comparing the results to established benchmarks from well-known pyrazole-based drugs, researchers can ensure the quality and reliability of their synthesized intermediates, which is a cornerstone of successful drug discovery and development.

References

Hitting the Mark: A Comparative Guide to Pyrazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of pyrazole derivatives against various enzyme targets. By summarizing key experimental data and outlining methodologies, this document aims to facilitate informed decisions in drug discovery and design.

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. A crucial method for predicting their potential efficacy and mechanism of action is molecular docking, which simulates the interaction between a ligand (the pyrazole derivative) and a target protein's active site. This guide synthesizes data from multiple studies to offer a comparative overview of their docking performance across different enzyme families.

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the binding affinities and inhibitory constants of various pyrazole derivatives against several key enzyme targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the enzyme.

Table 1: Cholinesterase Inhibition

Novel pyrazoline-thiazole derivatives have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[1]

CompoundTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Kᵢ) (µM)Interacting Residues
3f AChE-0.382 (IC₅₀)Not specified
3g AChE-0.338 (IC₅₀)Not specified
3g BChE-0.789Not specified
3i AChE--Not specified

Note: Specific binding energies were not provided in the source, but inhibitory concentrations indicate strong activity.

Table 2: Cyclooxygenase-2 (COX-2) Inhibition

Several studies have focused on pyrazole derivatives as inhibitors of COX-2, a key enzyme in inflammation.[2][3]

CompoundBinding Energy (kcal/mol)Reference Drug (Diclofenac) Binding Energy (kcal/mol)Key Interactions
6 -9.8-6.5Not specified
11 -10.1-6.5Not specified
12 -10.9-6.5Not specified
13 -10.2-6.5Not specified

These derivatives demonstrated superior binding energies compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[2]

Table 3: Protein Kinase Inhibition

Pyrazole derivatives have been docked against several protein kinases involved in cancer progression, such as VEGFR-2, Aurora A, and CDK2.[4][5][6]

CompoundTarget EnzymePDB IDBinding Energy (kJ/mol)
1b VEGFR-22QU5-10.09
1d Aurora A2W1G-8.57
2b CDK22VTO-10.35

The results indicate that these pyrazole derivatives are potential inhibitors of multiple protein kinases.[4][5]

Table 4: Carbonic Anhydrase (CA) Inhibition

Novel pyrazole-carboxamides bearing a sulfonamide moiety have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[7]

CompoundTarget EnzymeBinding ScoreInhibition Constant (Kᵢ) (µM)
6a hCA I-9.30.063
6a hCA II-8.50.007
6b hCA I-7.6-
6b hCA II-7.9-
Acetazolamide (AAZ) hCA I-6.0-
Acetazolamide (AAZ) hCA II-6.1-

The synthesized compounds exhibited stronger interactions and inhibitory effects than the reference inhibitor, acetazolamide.[7]

Table 5: Other Enzyme Targets
Compound ClassTarget EnzymePDB IDBinding Energy (kcal/mol)
Ferrocenyl-substituted pyrazoleDNA Gyrase6QX2-9.6
Pyrazole-benzimidazolone hybrid4-Hydroxyphenylpyruvate dioxygenase (HPPD)Not specifiedNot specified

A ferrocenyl-substituted pyrazole showed promising interaction with DNA gyrase[8], while pyrazole-benzimidazolone hybrids have been identified as novel inhibitors of the HPPD receptor.[9]

Experimental Protocols: A Generalized View

The methodologies for molecular docking studies of pyrazole derivatives generally follow a standardized workflow, which is summarized below.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens are added.

  • Ligand Structure: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger (Maestro), and PyRx.[2][3][4]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme, typically centered on the co-crystallized ligand or determined by identifying key active site residues.

  • Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function: The interactions between the ligand and the protein are evaluated using a scoring function that calculates the binding energy or a docking score. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • The docked poses are visualized to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.

Visualizing the Process

To better understand the workflow and the rationale behind these studies, the following diagrams illustrate the key processes.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation (from PDB) grid_gen Active Site Grid Generation protein_prep->grid_gen ligand_prep Pyrazole Derivative Preparation (Ligand) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking pose_analysis Pose Clustering & Scoring docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis lead_id Lead Candidate Identification interaction_analysis->lead_id

Caption: A typical workflow for a comparative molecular docking study.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Interpretation ligand Pyrazole Derivative (Structure) docking Molecular Docking Simulation ligand->docking protein Enzyme Active Site (Structure) protein->docking binding_energy Binding Energy / Docking Score docking->binding_energy interactions Key Amino Acid Interactions docking->interactions predicted_affinity Predicted Binding Affinity binding_energy->predicted_affinity interactions->predicted_affinity

Caption: The logical flow from docking inputs to predicted binding affinity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of Methyl 5-Methyl-1H-pyrazole-3-carboxylate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

While specific hazard data for this compound is limited, the analogous compound, 5-methyl-1H-pyrazole-3-carboxylic acid, is classified as a hazardous chemical.[1] It is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

Key Hazard Information (based on 5-methyl-1H-pyrazole-3-carboxylic acid):

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)

Emergency First Aid Procedures:

  • Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor.[1][2][3]

  • Skin Contact: In case of skin contact, wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][3]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing.[1][2][3] If eye irritation persists, get medical attention.[1][2][3]

  • Ingestion: If swallowed, rinse the mouth.[3] If you feel unwell, call a POISON CENTER or doctor.[3]

Operational Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Wear protective gloves, clothing, eye, and face protection.[1][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Use only outdoors or in a well-ventilated area.[1][3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][2][3] The storage area should be locked up.[1][2][3]

Step-by-Step Disposal Protocol

The recommended disposal method is to send the material to an approved waste disposal plant.[1][2][3]

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container for "this compound and related waste."

    • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Containerization:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container tightly closed when not in use.

  • Collection and Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with all available safety information, noting that the data is based on the carboxylic acid analog.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Disposal Workflow Diagram

A Step 1: Identify & Segregate Waste B Step 2: Use Labeled, Compatible Waste Container A->B C Step 3: Store Waste in a Secure, Ventilated Area B->C D Step 4: Contact Licensed Waste Disposal Company C->D E Step 5: Provide Safety Information & Arrange Pickup D->E F Step 6: Document Waste Generation & Disposal E->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.